molecular formula C7H4FN B1448359 4-Ethynyl-2-fluoropyridine CAS No. 1231192-86-1

4-Ethynyl-2-fluoropyridine

Cat. No.: B1448359
CAS No.: 1231192-86-1
M. Wt: 121.11 g/mol
InChI Key: ILBPOVDTQFWVJC-UHFFFAOYSA-N
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Description

4-Ethynyl-2-fluoropyridine is a useful research compound. Its molecular formula is C7H4FN and its molecular weight is 121.11 g/mol. The purity is usually 95%.
The exact mass of the compound 4-Ethynyl-2-fluoropyridine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-Ethynyl-2-fluoropyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Ethynyl-2-fluoropyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-ethynyl-2-fluoropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4FN/c1-2-6-3-4-9-7(8)5-6/h1,3-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILBPOVDTQFWVJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC(=NC=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

121.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1231192-86-1
Record name 4-ethynyl-2-fluoropyridine
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Foundational & Exploratory

An In-depth Technical Guide to 4-Ethynyl-2-fluoropyridine (CAS Number 1231192-86-1)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Ethynyl-2-fluoropyridine, a key building block in medicinal chemistry and materials science. The document details its physicochemical properties, spectroscopic characterization, a robust synthesis protocol via Sonogashira coupling, and insights into its reactivity and potential applications. This guide is intended to be a valuable resource for researchers utilizing this versatile compound in their synthetic endeavors.

Introduction: The Significance of Fluorinated Pyridines

The introduction of fluorine into organic molecules can profoundly alter their physical, chemical, and biological properties. In the context of drug discovery, fluorination is a widely employed strategy to enhance metabolic stability, improve binding affinity, and modulate pKa. The pyridine scaffold, a ubiquitous motif in pharmaceuticals, is a prime candidate for such modifications. 4-Ethynyl-2-fluoropyridine combines the advantageous properties of a fluorinated pyridine ring with the synthetic versatility of a terminal alkyne, making it a highly valuable intermediate for the synthesis of complex molecular architectures.[1][2]

Physicochemical Properties

4-Ethynyl-2-fluoropyridine is a heterocyclic building block with the following key identifiers and properties:

PropertyValueSource
CAS Number 1231192-86-1[3]
Molecular Formula C₇H₄FN[4]
Molecular Weight 121.11 g/mol [4]
Synonyms (2-Fluoropyridin-4-yl)acetylene[3]
Purity ≥95%[3]
SMILES C#CC1=CC(=NC=C1)F

Chemical Structure

The chemical structure of 4-Ethynyl-2-fluoropyridine is depicted below. The molecule consists of a pyridine ring substituted with a fluorine atom at the 2-position and an ethynyl group at the 4-position.

Caption: Chemical structure of 4-Ethynyl-2-fluoropyridine.

Spectroscopic Characterization

While a publicly available, comprehensive set of spectra for 4-Ethynyl-2-fluoropyridine is limited, the expected spectral data can be reliably predicted based on the analysis of structurally similar compounds, such as 2-fluoropyridine, 4-ethynylpyridine, and other substituted fluoropyridines.[5][6][7]

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show three signals in the aromatic region corresponding to the pyridine ring protons and one signal for the acetylenic proton.

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-3~7.1-7.3ddJ(H3-H5) ≈ 1.5, J(H3-F) ≈ 4.5
H-5~7.4-7.6dJ(H5-H6) ≈ 5.0
H-6~8.2-8.4dJ(H6-H5) ≈ 5.0
Acetylenic H~3.2-3.4s

Note: Chemical shifts are predicted for a CDCl₃ solvent. The coupling of the fluorine atom to the adjacent protons will result in characteristic splitting patterns.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will be characterized by the large one-bond carbon-fluorine coupling constant for C2. The ethynyl carbons will appear in the midfield region.[8][9]

| Carbon | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) | | :--- | :--- | :--- | :--- | | C-2 | ~163 (d) | ¹J(C-F) ≈ 240 | | C-3 | ~115 (d) | ²J(C-F) ≈ 40 | | C-4 | ~135 (d) | ³J(C-F) ≈ 5 | | C-5 | ~120 (s) | | | C-6 | ~150 (d) | ³J(C-F) ≈ 15 | | Acetylenic C | ~80 (s) | | | Acetylenic C-H | ~78 (s) | |

Note: Chemical shifts are predicted for a CDCl₃ solvent. The observed multiplicities are due to C-F coupling.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will exhibit characteristic absorption bands for the C-F bond, the C≡C triple bond, and the acetylenic C-H bond.

Functional GroupWavenumber (cm⁻¹)
C-F Stretch1250-1350
C≡C Stretch2100-2150
≡C-H Stretch3250-3350
Aromatic C-H Stretch3000-3100
Mass Spectrometry (MS)

The mass spectrum will show a molecular ion peak (M⁺) at m/z = 121.11, corresponding to the molecular weight of the compound.

Synthesis of 4-Ethynyl-2-fluoropyridine

A robust and widely applicable method for the synthesis of 4-Ethynyl-2-fluoropyridine is the Sonogashira cross-coupling reaction.[10][11] This reaction involves the palladium-catalyzed coupling of a terminal alkyne with an aryl or vinyl halide. A common strategy is to use a protected alkyne, such as trimethylsilylacetylene (TMSA), followed by a deprotection step.[12]

Synthetic Workflow

G start 2-Fluoro-4-iodopyridine step1 Sonogashira Coupling Pd(PPh₃)₂Cl₂, CuI, Et₃N start->step1 tmsa Trimethylsilylacetylene (TMSA) tmsa->step1 intermediate 2-Fluoro-4-((trimethylsilyl)ethynyl)pyridine step1->intermediate step2 Deprotection K₂CO₃, MeOH or TBAF intermediate->step2 product 4-Ethynyl-2-fluoropyridine step2->product

Caption: Synthetic workflow for 4-Ethynyl-2-fluoropyridine.

Step-by-Step Experimental Protocol

Step 1: Sonogashira Coupling of 2-Fluoro-4-iodopyridine with Trimethylsilylacetylene

  • To a dried Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add 2-fluoro-4-iodopyridine (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.05 eq).

  • Add degassed triethylamine (Et₃N) (3.0 eq) and a suitable solvent such as tetrahydrofuran (THF).

  • To the stirred mixture, add trimethylsilylacetylene (1.2 eq) dropwise.

  • Heat the reaction mixture to 50-60 °C and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 2-fluoro-4-((trimethylsilyl)ethynyl)pyridine.

Step 2: Deprotection of the Trimethylsilyl Group

  • Dissolve the purified 2-fluoro-4-((trimethylsilyl)ethynyl)pyridine (1.0 eq) in methanol (MeOH).

  • Add potassium carbonate (K₂CO₃) (2.0 eq) to the solution.[13]

  • Stir the mixture at room temperature and monitor the reaction by TLC.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Add water to the residue and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-Ethynyl-2-fluoropyridine.

Reactivity and Applications

The dual functionality of 4-Ethynyl-2-fluoropyridine makes it a versatile reagent in organic synthesis.

  • The Ethynyl Group: The terminal alkyne can participate in a variety of reactions, including further Sonogashira couplings, click chemistry (cycloadditions), and conversion to other functional groups. This allows for the facile introduction of the fluoropyridine moiety into larger, more complex molecules.[14]

  • The Fluoropyridine Ring: The fluorine atom activates the pyridine ring for nucleophilic aromatic substitution (SₙAr), typically at the C6 position. This reactivity, combined with the potential for metal-catalyzed cross-coupling at other positions, provides multiple avenues for diversification.

The primary application of 4-Ethynyl-2-fluoropyridine and related compounds is in drug discovery . The fluoropyridine motif is a privileged structure in many biologically active compounds, and the ethynyl group serves as a convenient handle for constructing molecules with potential therapeutic applications, including kinase inhibitors and other targeted therapies.[1][15][16]

Safety and Handling

4-Ethynyl-2-fluoropyridine should be handled with appropriate safety precautions in a well-ventilated fume hood.[17][18][19][20]

  • Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.

  • Inhalation: Avoid inhaling dust or vapors.

  • Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents. Keep the container tightly sealed under an inert atmosphere.[18]

Conclusion

4-Ethynyl-2-fluoropyridine is a valuable and versatile building block for the synthesis of complex organic molecules. Its unique combination of a fluorinated pyridine ring and a reactive ethynyl group provides chemists with a powerful tool for the development of novel compounds in medicinal chemistry and materials science. This guide provides the essential information for the effective and safe utilization of this important synthetic intermediate.

References

  • Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scientific Research Publishing.

  • Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6 - ePrints Soton - University of Southampton. University of Southampton.

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  • 4-Ethynyl-2-fluoropyridine | - Frontier Specialty Chemicals. Frontier Specialty Chemicals.

  • Studies on the Deprotection of Triisopropylsilylarylacetylene Derivatives - SciELO México. SciELO México.

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  • Sonogashira cross-coupling reaction of bromocyanofluoro pyridine nuclei: access to 5- and 6-alkynylfluoropyridinamidoximes scaffolds | Request PDF - ResearchGate. ResearchGate.

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Sources

The Lynchpin of Innovation: A Technical Guide to the Reactivity of the Ethynyl Group in 4-Ethynyl-2-fluoropyridine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the strategic incorporation of unique structural motifs is paramount to accessing novel chemical space and unlocking new therapeutic possibilities. Among the vast arsenal of building blocks, 4-ethynyl-2-fluoropyridine has emerged as a particularly versatile and powerful scaffold. Its unique electronic architecture—a symphony of the electron-withdrawing fluorine atom, the coordinating pyridine nitrogen, and the reactive ethynyl group—offers a trifecta of opportunities for molecular elaboration. This in-depth guide provides a technical exploration of the synthesis and reactivity of the ethynyl group in 4-ethynyl-2-fluoropyridine, offering field-proven insights and detailed protocols to empower your research endeavors.

The Strategic Synthesis of 4-Ethynyl-2-fluoropyridine: A Multi-step Approach

The direct synthesis of 4-ethynyl-2-fluoropyridine is not commonly reported; however, a robust and logical synthetic pathway can be devised from readily available starting materials. The most strategic approach involves the initial synthesis of a suitable precursor, 4-halo-2-fluoropyridine, followed by a palladium-catalyzed Sonogashira coupling to introduce the ethynyl moiety.

A plausible and efficient precursor for this synthesis is 4-bromo-2-fluoropyridine. Its synthesis can be achieved from 2-bromopyridin-4-amine via a Sandmeyer-type reaction.[1] The subsequent Sonogashira coupling with a protected acetylene, such as trimethylsilylacetylene, followed by deprotection, yields the desired 4-ethynyl-2-fluoropyridine.

Synthesis of the Precursor: 4-Bromo-2-fluoropyridine

The synthesis of 4-bromo-2-fluoropyridine is a critical first step. The following protocol is adapted from established procedures for the synthesis of fluoropyridines from their corresponding amines.[1]

Experimental Protocol: Synthesis of 4-Bromo-2-fluoropyridine

  • Diazotization: To a stirred suspension of 2-bromopyridin-4-amine (1.0 eq) in 50% aqueous tetrafluoroboric acid (HBF₄) at 0 °C, a solution of sodium nitrite (1.2 eq) in water is added dropwise, maintaining the temperature below 5 °C.

  • Reaction Progression: The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.

  • Neutralization: The reaction is carefully quenched by the slow addition of solid sodium bicarbonate until the cessation of CO₂ evolution.

  • Extraction: The aqueous solution is extracted with ethyl acetate (3 x V).

  • Washing and Drying: The combined organic extracts are washed with saturated aqueous sodium bicarbonate solution and brine, then dried over anhydrous sodium sulfate.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography to afford 4-bromo-2-fluoropyridine.

Sonogashira Coupling: Introducing the Ethynyl Group

The Sonogashira coupling is a powerful and versatile cross-coupling reaction for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[2][3] In this case, 4-bromo-2-fluoropyridine is coupled with trimethylsilylacetylene, a convenient and safe source of acetylene. The trimethylsilyl (TMS) group serves as a protecting group and is readily removed in a subsequent step.

Experimental Protocol: Synthesis of 4-Ethynyl-2-fluoropyridine

  • Reaction Setup: A mixture of 4-bromo-2-fluoropyridine (1.0 eq), copper(I) iodide (0.05 eq), and tetrakis(triphenylphosphine)palladium(0) (0.03 eq) is placed in a dry Schlenk flask under an inert atmosphere (argon or nitrogen).

  • Solvent and Reagent Addition: Anhydrous triethylamine and tetrahydrofuran (THF) are added, followed by the addition of trimethylsilylacetylene (1.2 eq).

  • Reaction: The reaction mixture is stirred at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: The reaction mixture is filtered through a pad of celite, and the solvent is removed under reduced pressure. The residue is dissolved in ethyl acetate and washed with water and brine.

  • Deprotection: The crude TMS-protected product is dissolved in THF, and a solution of tetrabutylammonium fluoride (TBAF) (1.1 eq) in THF is added. The mixture is stirred at room temperature for 1-2 hours.

  • Final Purification: The reaction is quenched with water, and the product is extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, concentrated, and purified by column chromatography to yield 4-ethynyl-2-fluoropyridine.

Table 1: Representative Yields for the Synthesis of 4-Ethynyl-2-fluoropyridine and its Precursors

StepProductStarting MaterialTypical Yield (%)Reference
14-Bromo-2-fluoropyridine2-Bromopyridin-4-amine60-75Adapted from[1]
24-Ethynyl-2-fluoropyridine4-Bromo-2-fluoropyridine70-85Adapted from[2][3]

Diagram 1: Synthetic Workflow for 4-Ethynyl-2-fluoropyridine

G A 2-Bromopyridin-4-amine B 4-Bromo-2-fluoropyridine A->B 1. NaNO₂, HBF₄ 2. Neutralization C 4-((Trimethylsilyl)ethynyl)-2-fluoropyridine B->C TMS-acetylene, Pd(PPh₃)₄, CuI, Et₃N D 4-Ethynyl-2-fluoropyridine C->D TBAF

Caption: A three-step synthetic route to 4-ethynyl-2-fluoropyridine.

The Reactivity Landscape of the Ethynyl Group

The ethynyl group of 4-ethynyl-2-fluoropyridine is a versatile functional handle, rendered electron-deficient by the cumulative electron-withdrawing effects of the 2-fluoro substituent and the pyridine nitrogen. This electronic characteristic governs its participation in a variety of powerful chemical transformations.

Palladium-Catalyzed Cross-Coupling Reactions: The Sonogashira Reaction

The terminal alkyne of 4-ethynyl-2-fluoropyridine is primed for further Sonogashira couplings, enabling the facile construction of internal alkynes. This reaction is a cornerstone of modern organic synthesis, allowing for the connection of the 2-fluoropyridyl scaffold to a wide array of aryl, heteroaryl, and vinyl partners.

Mechanistic Insight: The catalytic cycle of the Sonogashira reaction involves the oxidative addition of the aryl/vinyl halide to the Pd(0) catalyst, followed by a transmetalation step with a copper(I) acetylide (formed in situ from the terminal alkyne, a copper(I) salt, and a base), and concluding with reductive elimination to furnish the coupled product and regenerate the Pd(0) catalyst.

Experimental Protocol: General Procedure for Sonogashira Coupling of 4-Ethynyl-2-fluoropyridine

  • Reaction Setup: To a solution of 4-ethynyl-2-fluoropyridine (1.0 eq) and the desired aryl/vinyl halide (1.1 eq) in a suitable solvent (e.g., THF, DMF, or a mixture with an amine base like triethylamine or diisopropylamine), add the palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂, 1-5 mol%) and a copper(I) co-catalyst (e.g., CuI, 2-10 mol%).

  • Reaction Conditions: The reaction is typically stirred at room temperature or gently heated (40-80 °C) under an inert atmosphere until completion.

  • Workup and Purification: Upon completion, the reaction mixture is worked up by filtration, extraction, and purified by column chromatography.

Table 2: Representative Examples of Sonogashira Couplings with Pyridyl Alkynes

Pyridyl AlkyneCoupling PartnerCatalyst SystemSolventYield (%)Reference
2-EthynylpyridineIodobenzenePd(PPh₃)₄ / CuIEt₃N95[3]
3-Ethynylpyridine4-BromotoluenePdCl₂(PPh₃)₂ / CuITHF / Et₃N88[2]
4-Ethynylpyridine1-IodonaphthalenePd(OAc)₂ / PPh₃ / CuIDMF / Et₃N92[2]

Diagram 2: Catalytic Cycle of the Sonogashira Coupling

G cluster_copper Copper Cycle Pd0 Pd(0)L₂ PdII R¹-Pd(II)L₂-X Pd0->PdII Oxidative Addition (R¹-X) PdII_alkyne R¹-Pd(II)L₂(C≡CR²) PdII->PdII_alkyne Transmetalation PdII_alkyne->Pd0 Reductive Elimination Product R¹-C≡CR² PdII_alkyne->Product Cu_acetylide Cu-C≡CR² Cu_acetylide->PdII Alkyne H-C≡CR² Alkyne->Cu_acetylide Base, CuX Base Base CuX CuX

Caption: A simplified representation of the Sonogashira catalytic cycle.

Cycloaddition Reactions: Building Molecular Complexity

The electron-deficient nature of the alkyne in 4-ethynyl-2-fluoropyridine makes it an excellent dienophile in [4+2] Diels-Alder reactions and a dipolarophile in [3+2] 1,3-dipolar cycloadditions.[4][5][6][7][8] These reactions provide powerful strategies for the rapid construction of complex polycyclic and heterocyclic systems.

In the Diels-Alder reaction, 4-ethynyl-2-fluoropyridine can react with a conjugated diene to form a six-membered ring.[4][6][7][8] The electron-withdrawing nature of the 2-fluoropyridyl group enhances the dienophilic character of the alkyne, facilitating the reaction with electron-rich dienes.

Mechanistic Consideration: The Diels-Alder reaction is a concerted pericyclic reaction that proceeds through a cyclic transition state. The stereochemistry of the diene is retained in the product.

1,3-dipolar cycloadditions involve the reaction of a 1,3-dipole (e.g., an azide, nitrile oxide, or nitrone) with a dipolarophile (the alkyne) to form a five-membered heterocyclic ring.[5] This class of reactions is particularly valuable for the synthesis of triazoles, isoxazoles, and other important heterocycles found in many biologically active compounds. The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent example of "click chemistry," is a highly efficient and regioselective method for the synthesis of 1,2,3-triazoles.

Diagram 3: Representative Cycloaddition Reactions

G cluster_DA [4+2] Diels-Alder cluster_dipolar [3+2] 1,3-Dipolar Cycloaddition A1 4-Ethynyl-2-fluoropyridine C1 Cyclohexadiene Adduct A1->C1 B1 Diene B1->C1 A2 4-Ethynyl-2-fluoropyridine C2 Five-membered Heterocycle (e.g., Triazole) A2->C2 B2 1,3-Dipole (e.g., R-N₃) B2->C2

Caption: General schemes for Diels-Alder and 1,3-dipolar cycloadditions.

Nucleophilic Addition Reactions: Michael-Type Additions

The polarization of the ethynyl group in 4-ethynyl-2-fluoropyridine makes it susceptible to nucleophilic attack, in a reaction analogous to the Michael addition.[9][10][11] A variety of soft nucleophiles, such as thiols, amines, and stabilized carbanions, can add across the triple bond, leading to the formation of functionalized vinylpyridines.

Mechanistic Rationale: The electron-withdrawing 2-fluoropyridyl group activates the β-carbon of the alkyne towards nucleophilic attack. The reaction typically proceeds via a conjugate addition mechanism, often under basic conditions to generate the active nucleophile.

Experimental Protocol: General Procedure for Michael-Type Addition

  • Nucleophile Generation: In a suitable solvent, the nucleophile (e.g., a thiol or an amine) is treated with a base (e.g., sodium hydride, potassium carbonate, or an organic base) to generate the corresponding thiolate or amide.

  • Addition to Alkyne: A solution of 4-ethynyl-2-fluoropyridine in an appropriate solvent is added to the solution of the activated nucleophile.

  • Reaction and Workup: The reaction is stirred at a suitable temperature (ranging from room temperature to elevated temperatures) until completion. The reaction is then quenched, extracted, and the product is purified by chromatography.

Applications in Drug Discovery and Materials Science

The unique combination of a fluorinated pyridine ring and a reactive ethynyl group makes 4-ethynyl-2-fluoropyridine a highly valuable building block in both medicinal chemistry and materials science.

In drug discovery , the 2-fluoropyridine motif is a common feature in many bioactive molecules, as the fluorine atom can enhance metabolic stability, modulate pKa, and improve binding affinity.[12] The ethynyl group serves as a versatile handle for the introduction of further diversity through the reactions described above, enabling the rapid exploration of structure-activity relationships (SAR). The rigid nature of the alkyne can also be exploited to orient substituents in a well-defined manner within a receptor binding pocket.

In materials science , the ethynyl group can be used for the synthesis of conjugated polymers and organic electronic materials. The incorporation of the polar 2-fluoropyridine unit can influence the electronic properties, solubility, and solid-state packing of these materials.

Conclusion

4-Ethynyl-2-fluoropyridine stands as a testament to the power of strategic molecular design. The interplay between the fluorine atom, the pyridine nitrogen, and the ethynyl group creates a scaffold with a rich and predictable reactivity profile. By understanding and harnessing the diverse transformations of the ethynyl group—from robust Sonogashira couplings to elegant cycloadditions and nucleophilic additions—researchers can unlock a wealth of opportunities for the synthesis of novel and impactful molecules. This guide serves as a foundational resource to empower scientists and drug developers to confidently incorporate this versatile building block into their synthetic strategies, accelerating the pace of innovation in their respective fields.

References

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The 2-Fluoro Group: A Linchpin in Pyridine Ring Reactivity for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Subtle Power of a Single Atom

In the intricate world of medicinal chemistry, the strategic placement of a single atom can profoundly alter the properties of a molecule, transforming a simple scaffold into a potent therapeutic agent. Among the halogens, fluorine stands out for its unique electronic properties and minimal steric footprint. When appended to a pyridine ring, particularly at the 2-position, a fluorine atom imparts a remarkable and multifaceted influence on the ring's reactivity. This guide delves into the core principles governing the role of the 2-fluoro group, providing a comprehensive understanding of its impact on synthetic strategies and its ultimate application in the design of novel pharmaceuticals. We will explore the nuanced electronic effects that dictate reaction pathways, from facilitating nucleophilic substitution to directing metallation, and examine how these characteristics are leveraged in the synthesis of complex, biologically active molecules.

The Electronic Influence of the 2-Fluoro Substituent: A Duality of Effects

The reactivity of the 2-fluoropyridine system is fundamentally governed by the strong electronegativity of the fluorine atom and its interplay with the electron-deficient nature of the pyridine ring. This creates a fascinating duality of electronic effects:

  • Inductive Electron Withdrawal (-I Effect): Fluorine, being the most electronegative element, exerts a powerful inductive effect, pulling electron density away from the carbon atom to which it is attached (C2). This effect is transmitted through the sigma bonds of the ring, leading to a general deactivation of the entire ring towards electrophilic attack. This electron deficiency is most pronounced at the ortho (C3) and para (C5) positions relative to the fluorine atom.

  • Mesomeric Electron Donation (+M Effect): Despite its strong inductive pull, fluorine possesses lone pairs of electrons in its p-orbitals that can be delocalized into the π-system of the pyridine ring. This mesomeric or resonance effect donates electron density to the ring, partially counteracting the inductive withdrawal. However, due to the poor overlap between the 2p orbitals of carbon and fluorine, this resonance effect is significantly weaker than the inductive effect.

The net result of these opposing forces is a pyridine ring that is highly polarized and activated at specific positions for certain types of reactions, while being deactivated for others.

Nucleophilic Aromatic Substitution (SNAr): The 2-Fluoro Group as an Exceptional Leaving Group

One of the most significant consequences of the 2-fluoro substitution is the remarkable acceleration of nucleophilic aromatic substitution (SNAr) reactions.[1][2] The pyridine ring is inherently electron-deficient, making it susceptible to attack by nucleophiles. The 2-fluoro group dramatically enhances this reactivity for several key reasons:

  • Activation of the C2 Position: The strong inductive withdrawal by the fluorine atom makes the C2 carbon highly electrophilic and thus an excellent site for nucleophilic attack.

  • Stabilization of the Meisenheimer Complex: The rate-determining step in an SNAr reaction is typically the formation of a negatively charged intermediate known as the Meisenheimer complex. The highly electronegative fluorine atom effectively stabilizes this intermediate by withdrawing electron density, thereby lowering the activation energy of the reaction.

  • Fluorine as a Superior Leaving Group in this Context: While typically considered a poor leaving group in SN2 reactions due to the strength of the C-F bond, in the context of SNAr, the departure of the fluoride ion is not the rate-limiting step. The high electronegativity of fluorine is the dominant factor accelerating the initial nucleophilic attack. In fact, the reaction of 2-fluoropyridine with sodium ethoxide in ethanol is reported to be 320 times faster than the corresponding reaction of 2-chloropyridine.[1][2]

This enhanced reactivity allows SNAr reactions on 2-fluoropyridines to be conducted under much milder conditions than with other 2-halopyridines, often tolerating a wide range of functional groups.[1] This feature is particularly valuable in the late-stage functionalization of complex molecules, a crucial strategy in modern drug discovery.[1]

Table 1: Relative Reactivity of 2-Halopyridines in SNAr with Sodium Ethoxide in Ethanol

2-HalopyridineRelative RateReference
2-Fluoropyridine320[1][2]
2-Chloropyridine1[1][2]
Experimental Protocol: General Procedure for Nucleophilic Aromatic Substitution of 2-Fluoropyridine

This protocol provides a general framework for the SNAr reaction of a 2-fluoropyridine with a generic nucleophile.

Materials:

  • 2-Fluoropyridine derivative (1.0 equiv)

  • Nucleophile (1.1 - 2.0 equiv)

  • Base (e.g., K2CO3, Cs2CO3, NaH) (1.5 - 3.0 equiv)

  • Anhydrous polar aprotic solvent (e.g., DMF, DMSO, acetonitrile)

Procedure:

  • To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the 2-fluoropyridine derivative and the anhydrous solvent.

  • Add the base to the solution and stir for 5-10 minutes.

  • Add the nucleophile to the reaction mixture.

  • Heat the reaction to the desired temperature (ranging from room temperature to 150 °C, depending on the nucleophile's reactivity) and monitor the progress by a suitable analytical technique (e.g., TLC, LC-MS).

  • Upon completion, cool the reaction to room temperature and quench with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography, recrystallization, or distillation.

Self-Validation: The progress of the reaction can be monitored for the disappearance of the starting 2-fluoropyridine and the appearance of the desired product. The final product should be characterized by spectroscopic methods (1H NMR, 13C NMR, MS) to confirm its identity and purity.

SNAr_Mechanism cluster_start Reactants cluster_intermediate Intermediate cluster_product Products 2-Fluoropyridine 2-Fluoropyridine Meisenheimer_Complex Meisenheimer Complex (Stabilized by F) 2-Fluoropyridine->Meisenheimer_Complex Nucleophilic Attack (Rate-determining step) Nucleophile Nu:⁻ Product Product Meisenheimer_Complex->Product Elimination of F⁻ Fluoride F⁻

Caption: Generalized mechanism of SNAr on 2-fluoropyridine.

Electrophilic Aromatic Substitution: A Deactivated Ring with Specific Outcomes

In stark contrast to its reactivity towards nucleophiles, the 2-fluoropyridine ring is significantly deactivated towards electrophilic aromatic substitution (EAS).[3] The potent electron-withdrawing inductive effect of the fluorine atom, compounded by the inherent electron deficiency of the pyridine nitrogen, makes the ring a poor nucleophile.

Reactions such as nitration, halogenation, and Friedel-Crafts alkylation or acylation are generally sluggish and require harsh conditions. When these reactions do occur, the substitution pattern is influenced by both the fluorine and the ring nitrogen. The pyridine nitrogen directs electrophilic attack to the 3- and 5-positions. The 2-fluoro group, being an ortho, para-director (though strongly deactivating), would also favor substitution at the 3- and 5-positions. Consequently, electrophilic substitution on 2-fluoropyridine, when forced, typically yields the 3- or 5-substituted product, with the 5-substituted isomer often being the major product due to reduced steric hindrance.

Directed Ortho-Metallation (DoM): The 2-Fluoro Group as a Directing Group

Directed ortho-metallation (DoM) is a powerful synthetic tool for the regioselective functionalization of aromatic rings. In this reaction, a directing group on the ring coordinates to an organolithium base, directing deprotonation to the adjacent ortho position. The 2-fluoro group can serve as a directing group, facilitating the lithiation at the C3 position.

Studies have shown that the lithiation of 2-fluoropyridine with lithium diisopropylamide (LDA) proceeds at the C3 position.[4] This allows for the introduction of a wide variety of electrophiles at this position, providing a versatile route to 3-substituted 2-fluoropyridines.

Experimental Workflow: Directed Ortho-Metallation of 2-Fluoropyridine

This workflow outlines the key steps for the DoM of 2-fluoropyridine followed by quenching with an electrophile.

Materials:

  • 2-Fluoropyridine (1.0 equiv)

  • Anhydrous tetrahydrofuran (THF)

  • Lithium diisopropylamide (LDA) (1.1 equiv, freshly prepared or commercial solution)

  • Electrophile (1.2 equiv)

Procedure:

  • Dissolve 2-fluoropyridine in anhydrous THF in a flame-dried flask under an inert atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the LDA solution to the stirred 2-fluoropyridine solution.

  • Stir the reaction mixture at -78 °C for the specified time (typically 1-2 hours) to ensure complete lithiation.

  • Add the electrophile to the reaction mixture at -78 °C.

  • Allow the reaction to slowly warm to room temperature and stir until completion (monitored by TLC or LC-MS).

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Perform an aqueous workup and extract the product with an organic solvent.

  • Dry, concentrate, and purify the product as described previously.

Self-Validation: The regioselectivity of the lithiation can be confirmed by spectroscopic analysis (e.g., 1H NMR, NOE experiments) of the purified product.

DoM_Workflow cluster_setup Reaction Setup cluster_lithiation Lithiation cluster_quench Electrophilic Quench cluster_workup Workup and Purification Start Dissolve 2-Fluoropyridine in anhydrous THF Cool Cool to -78 °C Start->Cool Add_LDA Slowly add LDA solution Cool->Add_LDA Stir_Lithiation Stir at -78 °C for 1-2 hours Add_LDA->Stir_Lithiation Add_Electrophile Add Electrophile at -78 °C Stir_Lithiation->Add_Electrophile Warm Warm to room temperature Add_Electrophile->Warm Quench Quench with aq. NH₄Cl Warm->Quench Extract Extract with organic solvent Quench->Extract Purify Dry, concentrate, and purify Extract->Purify

Caption: Workflow for directed ortho-metallation of 2-fluoropyridine.

Transition Metal-Catalyzed Cross-Coupling Reactions

2-Fluoropyridines can participate in various transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination reactions. However, the high strength of the C-F bond often makes oxidative addition, the initial step in many catalytic cycles, challenging compared to other halogens like chlorine, bromine, and iodine. Consequently, more reactive catalytic systems or harsher reaction conditions may be required.

Despite this, the development of specialized catalyst systems has enabled the successful use of 2-fluoropyridines in these transformations. The ability to use 2-fluoropyridines in cross-coupling reactions provides another avenue for the synthesis of complex substituted pyridines.

The Role of the 2-Fluoro Group in Drug Design and Development

The unique reactivity profile of 2-fluoropyridines makes them highly valuable building blocks in medicinal chemistry.[5][6] The introduction of a fluorine atom can have several beneficial effects on the properties of a drug candidate:

  • Metabolic Stability: The strength of the C-F bond can block metabolic oxidation at that position, increasing the metabolic stability and half-life of a drug.[6]

  • Modulation of pKa: The electron-withdrawing nature of fluorine can lower the pKa of nearby basic nitrogen atoms, which can be crucial for optimizing a drug's solubility, absorption, and target engagement.[6]

  • Enhanced Binding Interactions: Fluorine can participate in favorable non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions, with biological targets like enzymes and receptors, potentially increasing binding affinity and potency.[6]

  • Improved Pharmacokinetics: The introduction of fluorine can influence a molecule's lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties.[6]

The ability to readily displace the 2-fluoro group via SNAr allows for the rapid generation of libraries of analogs for structure-activity relationship (SAR) studies, accelerating the drug discovery process.[1]

Conclusion: A Versatile Tool for Chemical Innovation

The 2-fluoro group is far more than a simple substituent on a pyridine ring; it is a powerful modulator of reactivity that provides chemists with a versatile toolkit for the synthesis of complex and biologically important molecules. Its ability to dramatically accelerate nucleophilic aromatic substitution, direct ortho-metallation, and fine-tune the electronic and pharmacokinetic properties of a molecule has solidified the 2-fluoropyridine scaffold as a cornerstone in modern drug discovery. As our understanding of its nuanced effects continues to grow, so too will the innovative applications of this remarkable chemical entity in the pursuit of new and improved therapeutics.

References

  • Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society. [Link]

  • The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions. ResearchGate. [Link]

  • Facile Route to 2-Fluoropyridines via 2-Pyridyltrialkylammonium Salts Prepared from Pyridine N-Oxides and Application to 18F-Labeling. ACS Publications. [Link]

  • Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society. [Link]

  • Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. PubMed Central. [Link]

  • Nucleophilic aromatic substitution by [18F]fluoride at substituted 2-nitropyridines. ResearchGate. [Link]

  • Lithium Diisopropylamide-Mediated Ortholithiation of 2–Fluoropyridines: Rates, Mechanisms, and the Role of Autocatalysis. PubMed Central. [Link]

  • (L-448) Electrophilic aromatic substitution on Pyridine: Reaction mechanism and product selectivity. YouTube. [Link]

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A Senior Application Scientist's Guide to the Safe Handling of 4-Ethynyl-2-fluoropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Molecule and Its Associated Risks

4-Ethynyl-2-fluoropyridine is a heterocyclic aromatic compound of significant interest in medicinal chemistry and materials science. Its unique structure, featuring a pyridine ring substituted with a fluorine atom and an ethynyl group, makes it a valuable building block for synthesizing complex molecules with potential therapeutic applications. The fluorine atom can enhance metabolic stability and binding affinity, while the terminal alkyne provides a versatile handle for "click" chemistry and other coupling reactions.

However, the very features that make this compound chemically useful also necessitate a rigorous and informed approach to its handling. The combination of a pyridine core, a reactive alkyne, and a metabolically influential fluorine atom presents a specific hazard profile that must be thoroughly understood and mitigated. This guide provides a comprehensive overview of the safety, handling, and emergency procedures for 4-Ethynyl-2-fluoropyridine, grounded in established safety protocols and an understanding of its chemical reactivity. The core principle is not merely to follow steps, but to understand the causality behind them, ensuring a self-validating system of safety in the laboratory.

Section 1: Hazard Identification and Comprehensive Risk Assessment

A thorough risk assessment is the foundation of safe laboratory practice. For 4-Ethynyl-2-fluoropyridine, the primary hazards identified from Safety Data Sheets (SDS) are significant irritation to the skin, eyes, and respiratory system.[1][2] It is classified as a combustible material, demanding strict control over ignition sources.[1]

Globally Harmonized System (GHS) Classification

Understanding the GHS classification is critical for immediate hazard recognition. The data for analogous compounds like 2- and 4-ethynylpyridine and 2-fluoropyridine provide a strong basis for assessing the risks of 4-Ethynyl-2-fluoropyridine.[1][2][3]

Hazard ClassHazard CategoryGHS CodeHazard StatementSignal Word
Skin Corrosion/IrritationCategory 2H315Causes skin irritationWarning
Serious Eye Damage/Eye IrritationCategory 2 / 2AH319Causes serious eye irritationWarning
Specific Target Organ Toxicity (Single Exposure)Category 3H335May cause respiratory irritationWarning
Flammable Liquids / Combustible MaterialCategory 3 / CombustibleH226 / H227Flammable liquid and vapor / Combustible liquidWarning

Data synthesized from SDS of structurally similar compounds.[1][2][3]

Expert Insight: The irritant properties are likely due to the reactivity of the pyridine ring system, which can interact with biological macromolecules. The respiratory irritation is a key concern, especially when handling the compound as a powder or volatile liquid, as inhalation is a primary exposure route.[1][4][5] The terminal alkyne group, while useful synthetically, can also pose stability risks under certain conditions, such as in the presence of certain metals or upon heating, which could lead to decomposition or polymerization.

Section 2: Laboratory Handling Protocols

All handling of 4-Ethynyl-2-fluoropyridine must be predicated on the principle of minimizing exposure. This involves a multi-layered approach combining engineering controls, administrative procedures, and personal protective equipment (PPE).

Engineering Controls & Work Environment
  • Chemical Fume Hood: All manipulations of 4-Ethynyl-2-fluoropyridine, including weighing, dissolution, and addition to reaction mixtures, must be conducted within a certified chemical fume hood to prevent inhalation of vapors or dust.[2][6]

  • Ventilation: Ensure the laboratory has adequate general ventilation. Mechanical exhaust is required.[2]

  • Safety Equipment: An operational eyewash station and safety shower must be readily accessible and in close proximity to the workstation.[2][7]

Personal Protective Equipment (PPE)

PPE is the final barrier between the researcher and the chemical. It must be selected based on the specific hazards and used correctly.

PPE CategorySpecificationRationale and Best Practices
Eye & Face Protection Chemical safety goggles meeting OSHA 29 CFR 1910.133 or European Standard EN166 standards. A face shield should be worn in addition to goggles when there is a significant splash risk.[7]Protects against splashes and airborne particles. Contact lenses should be avoided, or if worn, removed immediately upon eye contact before rinsing.[1]
Hand Protection Nitrile or butyl rubber gloves.Provides a chemical barrier to prevent skin contact. Gloves must be inspected before use and changed immediately if contaminated. Do not reuse disposable gloves.[6]
Body Protection A flame-resistant lab coat worn over full-length clothing.Prevents contamination of personal clothing and provides a layer of protection against splashes.[2]
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator with organic vapor cartridges.Required when engineering controls are insufficient or when handling the powder outside of a fume hood where aerosolization is possible.[2][3]
Step-by-Step Handling Workflow

The following protocol outlines the critical steps for safely handling 4-Ethynyl-2-fluoropyridine from receipt to disposal.

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Clear the fume hood of all unnecessary items and verify its proper function. Prepare all necessary equipment (spatulas, glassware, solvents) within the hood.[6]

  • Weighing & Transfer: If solid, handle the compound gently to avoid creating dust.[6] If liquid, use a calibrated pipette or syringe. Conduct all transfers over a spill tray within the fume hood.

  • Solution Preparation: When dissolving, add the 4-Ethynyl-2-fluoropyridine slowly to the solvent to avoid splashing. Keep containers covered or sealed whenever possible.[6]

  • Post-Handling: After use, decontaminate all surfaces and equipment that came into contact with the chemical. A common procedure is to rinse with a suitable solvent (e.g., ethanol or acetone) followed by soap and water.[6]

  • PPE Removal: Remove PPE in the correct order to avoid self-contamination: gloves first, followed by the lab coat (turning it inside out), and finally eye protection.

  • Hygiene: Wash hands thoroughly with soap and water immediately after handling the compound and removing PPE.[1][2][4]

G cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Post-Handling cluster_exit Final Steps prep1 Don PPE (Goggles, Gloves, Lab Coat) prep2 Verify Fume Hood Function prep1->prep2 handle1 Weigh/Measure Compound prep2->handle1 handle2 Transfer to Reaction Vessel handle1->handle2 clean1 Decontaminate Glassware & Surfaces handle2->clean1 clean2 Segregate & Label Hazardous Waste clean1->clean2 exit1 Remove PPE (Gloves First) clean2->exit1 exit2 Wash Hands Thoroughly exit1->exit2

Section 3: Storage, Stability, and Incompatibilities

Proper storage is crucial to maintain the integrity of 4-Ethynyl-2-fluoropyridine and prevent the formation of hazardous byproducts.

Storage Conditions
ParameterRecommendationRationale
Temperature Keep refrigerated.[1][4]Low temperatures slow down potential decomposition or polymerization pathways.
Atmosphere Store under an inert atmosphere (e.g., Nitrogen or Argon).[4]Protects the sensitive ethynyl group from oxidation.
Container Keep in a tightly closed container.[1][2][4][7]Prevents contamination and exposure to moisture and air.
Location Store in a dry, cool, and well-ventilated place away from heat, sparks, and flame.[1][7]Mitigates the risk of fire due to the compound's combustible nature.
Known Incompatibilities

To prevent dangerous reactions, 4-Ethynyl-2-fluoropyridine should be kept away from:

  • Strong Oxidizing Agents: Can lead to vigorous, potentially explosive reactions.[7]

  • Acids, Acid Anhydrides, and Acid Chlorides: Can react exothermically with the pyridine nitrogen.[7]

  • Heat, Sparks, and Open Flames: As a combustible material, these are potent ignition sources.[1][7]

Section 4: Emergency Procedures

Rapid and correct response to an exposure or spill is critical to minimizing harm.

First Aid Measures
Exposure RouteFirst Aid Protocol
Inhalation Immediately remove the person to fresh air and keep them comfortable for breathing.[1][4] If symptoms persist or if breathing is difficult, call a POISON CENTER or doctor.[1][4]
Skin Contact Take off immediately all contaminated clothing.[7] Wash the affected area with plenty of soap and water for at least 15 minutes.[1][4] If skin irritation occurs, seek medical advice/attention.[4][7]
Eye Contact Rinse cautiously with water for several minutes (at least 15).[1][3][4][7] Remove contact lenses, if present and easy to do, and continue rinsing.[1][3][7] If eye irritation persists, get medical advice/attention.[4][7]
Ingestion Do NOT induce vomiting.[4] Rinse mouth with water.[3][7] Call a POISON CENTER or doctor if you feel unwell.[1][7]
Spill Management
  • Small Spills: Ensure adequate ventilation. Absorb the spill with an inert, non-combustible material (e.g., dry sand, vermiculite). Place the material into a suitable, labeled container for hazardous waste disposal.

  • Large Spills: Evacuate the area immediately. Prevent the spill from entering drains.[8] Contact your institution's Environmental Health and Safety (EHS) department for assistance.

  • General: Avoid breathing vapors/dust and prevent contact with skin and eyes.[2][3][7][8]

G cluster_routes cluster_actions start Exposure Event skin Skin Contact start->skin eye Eye Contact start->eye inhale Inhalation start->inhale wash_skin Remove Clothing Wash with Soap & Water (15 min) skin->wash_skin rinse_eye Rinse with Water (15 min) Remove Contacts eye->rinse_eye fresh_air Move to Fresh Air Keep Comfortable inhale->fresh_air end_node Seek Medical Attention If Symptoms Persist wash_skin->end_node rinse_eye->end_node fresh_air->end_node

Section 5: Waste Disposal

All waste containing 4-Ethynyl-2-fluoropyridine must be treated as hazardous waste.[1]

  • Solid Waste: Collect contaminated items (e.g., gloves, weighing paper) in a dedicated, sealed, and clearly labeled hazardous waste container.[6]

  • Liquid Waste: Collect unused material and reaction waste in a compatible, sealed, and labeled hazardous waste container. Do not mix with incompatible waste streams.

  • Disposal: All disposal must be conducted through an approved waste disposal plant and in accordance with local, state, and federal regulations.[1][4][7]

Conclusion

4-Ethynyl-2-fluoropyridine is a potent tool for chemical innovation, but its utility is matched by its potential hazards. A culture of safety, built on a foundation of understanding the compound's reactivity and adhering to rigorous handling protocols, is non-negotiable. By integrating the principles and procedures outlined in this guide—from engineering controls and PPE to emergency preparedness—researchers can mitigate risks and ensure a safe laboratory environment for themselves and their colleagues. Safety is not an impediment to research; it is the framework that enables sustainable and successful scientific advancement.

References

  • National Center for Biotechnology Information. (n.d.). Toxicological Profile for Pyridine. Retrieved from [Link]

  • CDMS.net. (2015). SAFETY DATA SHEET CARBARYL 4L. Retrieved from [Link]

  • Polfuss, M., et al. (2022). Safe handling of hazardous drugs. PubMed. Retrieved from [Link]

  • National Industrial Chemicals Notification and Assessment Scheme. (2015). Pyridine: Human health tier II assessment. Retrieved from [Link]

  • CCO Health System Guidelines. (n.d.). Safe Handling of Cytotoxics: Guideline Recommendations. MDPI. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 4-Methoxyphenol. Retrieved from [Link]

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A Theoretical Investigation of the Electron Density Distribution in 4-Ethynyl-2-fluoropyridine: A Guide for Researchers in Drug Discovery and Materials Science

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the theoretical study of the electron density of 4-Ethynyl-2-fluoropyridine, a heterocyclic compound of increasing interest in medicinal chemistry and materials science. In the absence of direct experimental studies on this specific molecule, this document serves as a detailed protocol and predictive analysis based on established computational chemistry principles and findings from analogous molecular systems. We delve into the application of Density Functional Theory (DFT) to elucidate the electronic structure, reactivity, and intermolecular interaction potential of 4-Ethynyl-2-fluoropyridine. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the unique electronic properties conferred by the combination of fluoro and ethynyl substituents on a pyridine scaffold.

Introduction: The Significance of Substituted Pyridines

The pyridine ring is a ubiquitous scaffold in pharmaceuticals and functional materials. Its electronic properties can be finely tuned through substitution, allowing for the modulation of bioactivity, metabolic stability, and material characteristics. The introduction of a fluorine atom, for instance, is a common strategy in drug design to alter properties like lipophilicity and metabolic stability. Similarly, the ethynyl group provides a rigid linker and can participate in various chemical transformations and intermolecular interactions, making it a valuable moiety in the design of complex molecules.

4-Ethynyl-2-fluoropyridine (CAS: 1231192-86-1) combines these two influential functional groups. Understanding the interplay between the electron-withdrawing fluorine atom and the π-system of the ethynyl group is crucial for predicting the molecule's behavior and designing novel applications. This guide outlines a robust computational workflow to investigate the electron density of 4-Ethynyl-2-fluoropyridine, providing insights into its chemical reactivity and potential for forming non-covalent interactions.

Theoretical Framework: Tools for Analyzing Electron Density

A thorough understanding of a molecule's electron density is fundamental to predicting its chemical behavior. Several computational tools provide invaluable insights into this property.

  • Density Functional Theory (DFT): DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a widely used and reliable method for calculating the electronic properties of molecules, including their geometry, energy, and electron density. The choice of functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) is critical for obtaining accurate results.

  • Molecular Electrostatic Potential (MESP): The MESP is a visual representation of the electrostatic potential on the surface of a molecule. It is a powerful tool for predicting how a molecule will interact with other molecules, particularly in biological systems where electrostatic interactions play a key role in molecular recognition. Regions of negative potential (electron-rich) are attractive to electrophiles, while regions of positive potential (electron-poor) are attractive to nucleophiles.

  • Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity.

Experimental Protocol: A Step-by-Step Computational Workflow

The following protocol outlines the steps for conducting a comprehensive theoretical study of 4-Ethynyl-2-fluoropyridine's electron density.

Step 1: Molecular Structure Optimization

  • Construct the 3D structure of 4-Ethynyl-2-fluoropyridine using a molecular modeling software (e.g., GaussView, Avogadro).

  • Perform a geometry optimization using DFT. A common and effective choice of methodology is the B3LYP functional with the 6-311++G(d,p) basis set. This level of theory provides a good balance between accuracy and computational cost for molecules of this size.

  • Confirm that the optimized structure corresponds to a true energy minimum by performing a frequency calculation. The absence of imaginary frequencies indicates a stable structure.

Step 2: Electron Density and MESP Calculation

  • Using the optimized geometry from Step 1, perform a single-point energy calculation at the same level of theory.

  • Generate the electron density and MESP surfaces. The MESP is typically mapped onto an isosurface of the electron density (e.g., 0.001 a.u.) to visualize the electrostatic potential across the molecule's surface.

Step 3: Frontier Molecular Orbital Analysis

  • From the output of the single-point energy calculation, visualize the HOMO and LUMO.

  • Record the energies of the HOMO and LUMO to calculate the HOMO-LUMO gap. This provides an estimate of the molecule's kinetic stability and chemical reactivity.

Step 4: Natural Bond Orbital (NBO) Analysis

  • Perform an NBO analysis to gain a deeper understanding of the bonding and charge distribution within the molecule.

  • Analyze the NBO output to determine the natural atomic charges on each atom and to identify key donor-acceptor interactions that contribute to the molecule's stability.

computational_workflow cluster_input Input cluster_dft DFT Calculations cluster_analysis Analysis cluster_output Output mol_structure Initial 3D Structure of 4-Ethynyl-2-fluoropyridine geom_opt Geometry Optimization (B3LYP/6-311++G(d,p)) mol_structure->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc Verify Minimum sp_energy Single-Point Energy geom_opt->sp_energy mesp MESP Analysis sp_energy->mesp fmo Frontier Molecular Orbital (HOMO/LUMO) Analysis sp_energy->fmo nbo Natural Bond Orbital (NBO) Analysis sp_energy->nbo results Electronic Properties: - Reactivity Insights - Intermolecular Interaction Potential mesp->results fmo->results nbo->results

Caption: Computational workflow for the theoretical analysis of 4-Ethynyl-2-fluoropyridine.

Predicted Electronic Properties and Discussion

Based on the known electronic effects of the substituents and the pyridine core, we can predict the key features of 4-Ethynyl-2-fluoropyridine's electron density.

Molecular Electrostatic Potential (MESP):

  • The nitrogen atom of the pyridine ring is expected to be the most electron-rich region, exhibiting a strong negative electrostatic potential. This makes it a primary site for hydrogen bonding and coordination to metal ions.

  • The hydrogen atom of the ethynyl group will likely have a positive electrostatic potential, making it a potential hydrogen bond donor.

  • The fluorine atom, being highly electronegative, will draw electron density towards itself, but the surrounding region on the molecular surface might not be strongly negative due to the overall electronic structure. The C-F bond itself will be highly polarized.

mesp_prediction molecule 4-Ethynyl-2-fluoropyridine N Nitrogen molecule->N Strongly Negative MESP (Nucleophilic Center) H_ethynyl Ethynyl H molecule->H_ethynyl Positive MESP (Electrophilic/H-bond donor) F Fluorine molecule->F Polarized C-F bond pi_system Pyridine & Ethynyl π-system molecule->pi_system Intermediate MESP

Caption: Predicted MESP regions of 4-Ethynyl-2-fluoropyridine.

Frontier Molecular Orbitals:

  • HOMO: The HOMO is expected to be a π-orbital with significant contributions from the pyridine ring and the ethynyl group. Its energy will be influenced by the electron-withdrawing fluorine atom, likely leading to a lower HOMO energy compared to unsubstituted ethynylpyridine.

  • LUMO: The LUMO is anticipated to be a π*-orbital, also distributed over the pyridine ring and the ethynyl moiety. The electron-withdrawing nature of both the nitrogen atom and the fluorine atom will likely result in a low-lying LUMO, making the molecule a good electron acceptor.

  • HOMO-LUMO Gap: The combination of a stabilized HOMO and a low-lying LUMO is expected to result in a moderate HOMO-LUMO gap, suggesting that the molecule could be involved in charge-transfer interactions.

Table 1: Predicted Frontier Orbital Energies of 4-Ethynyl-2-fluoropyridine in Comparison to Related Molecules.

MoleculePredicted HOMO (eV)Predicted LUMO (eV)Predicted HOMO-LUMO Gap (eV)
Pyridine~ -6.8~ -0.5~ 6.3
2-Fluoropyridine~ -7.0~ -0.7~ 6.3
4-Ethynylpyridine~ -6.5~ -0.9~ 5.6
4-Ethynyl-2-fluoropyridine ~ -6.7 ~ -1.1 ~ 5.6
Note: These are estimated values based on trends observed in substituted pyridines and should be confirmed by DFT calculations.

Implications for Drug Development and Materials Science

The predicted electronic properties of 4-Ethynyl-2-fluoropyridine have several important implications:

  • Drug Design: The distinct regions of positive and negative electrostatic potential suggest that this molecule can participate in specific hydrogen bonding and other non-covalent interactions with biological targets. The fluorinated pyridine core is also a favorable motif for improving metabolic stability and binding affinity.

  • Materials Science: The extended π-system and the potential for charge-transfer interactions make 4-Ethynyl-2-fluoropyridine a promising building block for organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

  • Chemical Synthesis: The predicted reactivity of the molecule can guide its use in further chemical synthesis. For example, the ethynyl group can be used in click chemistry or Sonogashira coupling reactions to build more complex molecular architectures.

Conclusion

This technical guide provides a comprehensive roadmap for the theoretical investigation of the electron density of 4-Ethynyl-2-fluoropyridine. By employing a systematic computational workflow based on Density Functional Theory, researchers can gain valuable insights into the electronic structure, reactivity, and intermolecular interaction potential of this promising molecule. The predictions presented herein, based on the analysis of analogous systems, highlight the unique electronic landscape of 4-Ethynyl-2-fluoropyridine, making it an attractive candidate for applications in drug discovery and materials science. The detailed protocol provided will enable scientists to perform their own in-depth analyses and further explore the potential of this and other substituted heterocyclic compounds.

References

  • Benassi, E., Vaganova, T., Malykhin, E., & Fan, H. (2021). Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines. Physical Chemistry Chemical Physics, 23(35), 18958-18974. Available from: [Link]

  • Earles, J. C., Gordon, K. C., Stephenson, A. W. I., Partridge, A. C., & Officer, D. L. (2011). Spectroscopic and computational study of β-ethynylphenylene substituted zinc and free-base por

Methodological & Application

4-Ethynyl-2-fluoropyridine: A Precision Tool for Late-Stage Functionalization of Complex Molecules

Author: BenchChem Technical Support Team. Date: February 2026

PART 1: CORE DIRECTIVE

Abstract: The Strategic Advantage of Late-Stage Functionalization

In the competitive landscape of drug discovery and development, the ability to rapidly generate and test analogs of a lead compound is paramount. Late-stage functionalization (LSF) has emerged as a powerful strategy to achieve this, allowing for the modification of complex molecular scaffolds in the final steps of a synthetic route. This approach circumvents the need for lengthy de novo syntheses for each new analog, thereby accelerating the exploration of structure-activity relationships (SAR). An ideal reagent for LSF is one that is compact, stable, and possesses orthogonal reactive handles that can be selectively addressed under mild conditions. 4-Ethynyl-2-fluoropyridine has garnered significant attention as such a reagent, offering a unique combination of a terminal alkyne and a fluorine-substituted pyridine ring, both of which are prevalent motifs in medicinal chemistry.

This guide provides an in-depth technical overview of the applications and protocols for utilizing 4-ethynyl-2-fluoropyridine in LSF strategies. We will delve into the key reactions this versatile building block can undergo, including Sonogashira cross-coupling, copper-catalyzed azide-alkyne cycloaddition (CuAAC or "click chemistry"), and nucleophilic aromatic substitution (SNAr). Through detailed protocols, mechanistic insights, and practical considerations, this document aims to equip researchers, scientists, and drug development professionals with the knowledge to effectively integrate 4-ethynyl-2-fluoropyridine into their research endeavors.

PART 2: SCIENTIFIC INTEGRITY & LOGIC

Pillar 1: Expertise & Experience - Understanding the Reagent's Dual Reactivity

The synthetic utility of 4-ethynyl-2-fluoropyridine lies in the distinct reactivity of its two functional groups: the terminal alkyne and the 2-fluoro substituent on the pyridine ring.

  • The Terminal Alkyne: This functional group is a cornerstone of modern organic synthesis, primarily due to its participation in highly reliable and versatile reactions. The Sonogashira coupling, a palladium- and copper-catalyzed cross-coupling reaction, allows for the formation of a C(sp)-C(sp2) bond, directly linking the pyridine core to aryl or vinyl halides.[1] This reaction is instrumental in constructing complex molecular architectures.[2] Additionally, the terminal alkyne is the key component in CuAAC, a prime example of "click chemistry."[3] This reaction with an azide partner forms a stable triazole linkage, a common bioisostere in medicinal chemistry.

  • The 2-Fluoropyridine Moiety: The fluorine atom at the 2-position of the pyridine ring serves a dual purpose. Firstly, it acts as a leaving group in nucleophilic aromatic substitution (SNAr) reactions. The high electronegativity of fluorine accelerates SNAr reactions on pyridines compared to their chloro-analogs.[4] This allows for the introduction of a variety of nucleophiles at this position. Secondly, the incorporation of fluorine into a drug candidate can significantly enhance its metabolic stability, binding affinity, and pharmacokinetic profile.[5] Fluorine's ability to block sites of metabolic oxidation is a well-established strategy in drug design.[6]

Pillar 2: Trustworthiness - Self-Validating Protocols

The protocols detailed below are designed to be robust and reproducible. Each step is accompanied by explanations of the underlying chemical principles, ensuring that the researcher understands the "why" behind the "how."

This protocol describes a general procedure for the palladium- and copper-catalyzed coupling of 4-ethynyl-2-fluoropyridine with an aryl iodide or bromide.

Experimental Protocol:

  • Reaction Setup: To a flame-dried Schlenk flask, add the aryl halide (1.0 equiv.), Pd(PPh₃)₄ (0.05 equiv.), and CuI (0.1 equiv.).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Reagent Addition: Add anhydrous triethylamine (3.0 equiv.) and anhydrous THF as the solvent. Stir the mixture until all solids are dissolved.

  • Substrate Addition: Add 4-ethynyl-2-fluoropyridine (1.2 equiv.) to the reaction mixture.

  • Reaction Conditions: Stir the reaction at room temperature for 12-24 hours or gently heat to 50-60 °C to accelerate the reaction. Monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the catalysts. Wash the filtrate with saturated aqueous NH₄Cl solution and then with brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Causality Behind Experimental Choices:

  • Inert Atmosphere: The palladium catalyst is sensitive to oxidation, which can lead to catalyst deactivation.

  • Copper(I) Iodide: CuI acts as a co-catalyst, facilitating the formation of a copper acetylide intermediate, which is crucial for the transmetalation step in the catalytic cycle.[2]

  • Triethylamine: The amine base is essential to neutralize the hydrohalic acid (HX) generated during the reaction and to facilitate the deprotonation of the terminal alkyne.

  • Anhydrous Conditions: Moisture can interfere with the catalytic cycle and lead to side reactions.

Caption: Sonogashira Coupling Workflow.

This protocol outlines the "click chemistry" reaction between 4-ethynyl-2-fluoropyridine and an organic azide.

Experimental Protocol:

  • Reagent Preparation: In a round-bottom flask, dissolve the organic azide (1.0 equiv.) and 4-ethynyl-2-fluoropyridine (1.1 equiv.) in a 1:1 mixture of t-BuOH and H₂O.

  • Catalyst Addition: Add a freshly prepared aqueous solution of sodium ascorbate (0.2 equiv.) followed by an aqueous solution of CuSO₄·5H₂O (0.05 equiv.).

  • Reaction Conditions: Stir the reaction mixture vigorously at room temperature for 12-24 hours. The reaction is often accompanied by a color change. Monitor by TLC or LC-MS.

  • Work-up: Dilute the reaction with water and extract with ethyl acetate. Wash the combined organic layers with brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the resulting triazole by flash column chromatography.

Causality Behind Experimental Choices:

  • Solvent System: The t-BuOH/H₂O mixture is a common solvent system for CuAAC as it dissolves a wide range of organic substrates and the inorganic catalyst components.

  • Sodium Ascorbate: This reducing agent is crucial for generating the active Cu(I) catalytic species from the Cu(II) salt in situ.

  • Mild Conditions: The reaction proceeds efficiently at room temperature, highlighting the robustness and mildness of "click chemistry."

CuAAC_Mechanism Alkyne 4-Ethynyl-2-fluoropyridine HC≡C-PyF Cu(I) Cu(I) Catalyst Alkyne->Cu(I) Azide Organic Azide R-N₃ Azide->Cu(I) Triazole {1,4-Disubstituted Triazole} Cu(I)->Triazole [3+2] Cycloaddition

Caption: Simplified CuAAC Reaction Scheme.

This protocol provides a general method for the displacement of the fluorine atom in 4-ethynyl-2-fluoropyridine with a nucleophile, such as a thiol.

Experimental Protocol:

  • Nucleophile Activation: To a solution of the thiol (1.1 equiv.) in anhydrous DMF, add a base such as K₂CO₃ (1.5 equiv.). Stir at room temperature for 30 minutes to generate the thiolate.

  • Substrate Addition: Add 4-ethynyl-2-fluoropyridine (1.0 equiv.) to the reaction mixture.

  • Reaction Conditions: Heat the reaction to 80-100 °C and monitor by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature, pour into water, and extract with an ether/ethyl acetate mixture. Wash the organic layer with water and brine.

  • Purification: Dry the organic layer, concentrate, and purify by column chromatography.

Causality Behind Experimental Choices:

  • Polar Aprotic Solvent: DMF is an excellent solvent for SNAr reactions as it solvates the cation of the base, leaving the anion (the active nucleophile) more reactive.

  • Base: The base is required to deprotonate the thiol, generating the more nucleophilic thiolate.

  • Elevated Temperature: SNAr reactions on pyridine rings often require heating to proceed at a reasonable rate.[4]

Pillar 3: Authoritative Grounding & Comprehensive References

The information presented in this guide is supported by peer-reviewed literature and established chemical principles. The strategic incorporation of fluorine into drug candidates is a widely recognized approach to enhance their pharmacological properties.[7] The Sonogashira coupling and CuAAC are foundational reactions in modern organic synthesis with extensive literature precedent.

PART 3: VISUALIZATION & FORMATTING

Data Presentation
Reaction TypeKey ReagentsTypical ConditionsProduct
Sonogashira Coupling Pd(PPh₃)₄, CuI, Et₃NAnhydrous THF, RT to 60°CAryl/Vinyl-alkyne
CuAAC ("Click") CuSO₄·5H₂O, Na Ascorbatet-BuOH/H₂O, RT1,2,3-Triazole
SNAr Nucleophile, Base (e.g., K₂CO₃)Anhydrous DMF, 80-100°C2-Substituted Pyridine
Experimental Protocols and Workflows

The detailed step-by-step methodologies for the key reactions are provided in the "Trustworthiness" section above. The following diagram illustrates the logical relationship in a late-stage functionalization campaign using 4-ethynyl-2-fluoropyridine.

LSF_Strategy cluster_0 Late-Stage Functionalization Strategy Complex_Molecule Complex Molecule with Aryl Halide or Azide Functionalization Introduce 4-Ethynyl-2-fluoropyridine via Sonogashira or CuAAC Complex_Molecule->Functionalization Diversification Further Diversify via S N Ar at the 2-position Functionalization->Diversification Analog_Library Analog Library for SAR Studies Diversification->Analog_Library

Caption: Logical Flow of a Late-Stage Functionalization Strategy.

References

  • Hartwig, J. F. (2010).
  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. [Link]

  • Meanwell, N. A. (2018). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 61(14), 5832-5880. [Link]

  • Milo, L. J., et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 136(24), 8571–8583. [Link]

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. [Link]

  • Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective “Ligation” of Azides and Terminal Alkynes. Angewandte Chemie International Edition, 41(14), 2596-2599. [Link]

  • Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49. [Link]

  • Wang, J., et al. (2010). Fluorine in pharmaceutical industry: fluorine-containing drugs introduced to the market in the last decade (2001–2010). Chemical Reviews, 110(1), 1-1. [This is a placeholder, a more specific and accessible reference would be preferable if available]

Sources

Application Notes & Protocols: 4-Ethynyl-2-fluoropyridine as a Versatile Building Block for High-Performance Organic Electronic Materials

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive technical guide for researchers and materials scientists on the strategic use of 4-ethynyl-2-fluoropyridine in the synthesis of novel conjugated polymers for organic electronic applications. We delve into the molecular design principles that make this heterocycle a compelling electron-accepting unit and provide detailed, field-proven protocols for its incorporation into donor-acceptor (D-A) copolymers via Sonogashira cross-coupling. The guide includes methodologies for material characterization and the fabrication and testing of organic field-effect transistors (OFETs), establishing a complete workflow from monomer to device.

Introduction: The Strategic Value of 4-Ethynyl-2-fluoropyridine in Organic Electronics

The design of high-performance organic semiconductors is a constant pursuit of tuning molecular structures to achieve desired electronic properties, processability, and device stability. Donor-acceptor (D-A) copolymers have emerged as a dominant class of materials, allowing for precise control over the frontier molecular orbital (FMO) energy levels—the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO)—which govern charge injection, transport, and the optical bandgap.

4-Ethynyl-2-fluoropyridine is a uniquely advantageous building block for constructing these D-A systems. Its utility stems from a synergistic combination of structural features:

  • Electron-Deficient Pyridine Core: The nitrogen atom in the pyridine ring is inherently electron-withdrawing, which effectively lowers the LUMO energy level of the resulting polymer. A lower LUMO is crucial for facilitating stable n-type or ambipolar charge transport and improving electron injection from common electrodes.

  • Inductive Effect of Fluorine: The fluorine atom at the 2-position further enhances the electron-accepting nature of the pyridine ring through its strong inductive effect. This leads to a deeper LUMO and HOMO, which not only improves electron injection but also enhances the material's oxidative stability and ambient resilience[1][2].

  • Rigid Ethynyl Linker: The terminal alkyne group provides a rigid and linear linkage point for polymerization. This rigidity helps to planarize the polymer backbone, which is essential for promoting intermolecular π-π stacking and achieving high charge carrier mobility[3]. The Sonogashira cross-coupling reaction, a high-yielding and functional-group-tolerant method, is the premier choice for polymerizing such ethynyl-functionalized monomers[4][5].

By strategically combining 4-ethynyl-2-fluoropyridine (the acceptor) with an electron-rich (donor) comonomer, researchers can create materials with tailored bandgaps and charge transport characteristics suitable for applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs).

Physicochemical Properties of the Monomer

A thorough understanding of the starting material is critical for successful synthesis and purification.

PropertyValueSource
IUPAC Name 4-Ethynyl-2-fluoropyridine-
CAS Number 1231192-86-1
Molecular Formula C₇H₄FN
Molecular Weight 121.11 g/mol
Appearance Typically a solidSupplier Data
Purity >97% (recommended for polymerization)
SMILES C1=C(C=NC=C1F)C#C

Synthesis of a Representative Donor-Acceptor Copolymer: P(F8-co-EFP)

To illustrate the application of 4-ethynyl-2-fluoropyridine, we will detail the synthesis of a representative copolymer, poly[2,7-(9,9-dioctylfluorene)-alt-4-(2-fluoropyridinyl)] (P(F8-co-EFP)). This polymer combines the electron-donating and solubilizing properties of the 9,9-dioctylfluorene (F8) unit with the electron-accepting 2-fluoropyridine moiety.

Synthetic Rationale & Workflow

The Sonogashira cross-coupling polymerization is the reaction of choice due to its efficiency in forming carbon-carbon bonds between sp²-hybridized carbons (from an aryl halide) and sp-hybridized carbons (from a terminal alkyne)[4][5]. The reaction is catalyzed by a palladium complex, with a copper(I) salt acting as a co-catalyst. An amine base is used to deprotonate the terminal alkyne and neutralize the hydrogen halide byproduct.

The overall workflow involves reacting the two monomers, 2,7-dibromo-9,9-dioctylfluorene and 4-ethynyl-2-fluoropyridine, under palladium/copper catalysis to yield the final copolymer.

G cluster_reactants Reactants & Catalysts cluster_process Process cluster_product Product & Analysis MonomerA 2,7-Dibromo-9,9-dioctylfluorene (Donor) Reaction Sonogashira Polymerization (e.g., 70-80 °C, 24-48h, Argon) MonomerA->Reaction MonomerB 4-Ethynyl-2-fluoropyridine (Acceptor) MonomerB->Reaction Catalyst Pd(PPh₃)₂Cl₂ / CuI (Catalyst System) Catalyst->Reaction Base Diisopropylamine (DIPA) (Base & Solvent) Base->Reaction Purification Purification (Precipitation in Methanol, Soxhlet Extraction) Reaction->Purification Crude Polymer Polymer P(F8-co-EFP) Copolymer Purification->Polymer Purified Polymer Characterization Characterization (GPC, NMR, UV-Vis, CV, TGA) Polymer->Characterization

Caption: General workflow for the Sonogashira polymerization of P(F8-co-EFP).
Detailed Experimental Protocol: Synthesis of P(F8-co-EFP)

This protocol is based on established Sonogashira polymerization procedures for similar fluorene-based copolymers and should be performed by trained personnel using appropriate safety precautions.[3]

Materials:

  • 2,7-dibromo-9,9-dioctylfluorene (Monomer A)

  • 4-ethynyl-2-fluoropyridine (Monomer B)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Diisopropylamine (DIPA), anhydrous

  • Toluene, anhydrous

  • Methanol

  • Standard glassware for air-sensitive reactions (Schlenk line, argon atmosphere)

Procedure:

  • Reactant Setup: In a Schlenk flask dried under vacuum, add equimolar amounts of 2,7-dibromo-9,9-dioctylfluorene (e.g., 1.00 mmol) and 4-ethynyl-2-fluoropyridine (1.00 mmol).

  • Catalyst Addition: To the flask, add Pd(PPh₃)₂Cl₂ (0.03 mmol, 3 mol%) and CuI (0.06 mmol, 6 mol%).

  • Solvent Addition: Under a positive pressure of argon, add anhydrous toluene (e.g., 10 mL) and anhydrous diisopropylamine (e.g., 5 mL) via syringe.

    • Causality Note: DIPA serves as both the base and a co-solvent. Toluene is used to ensure all reactants, especially the growing polymer chain, remain in solution.

  • Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to thoroughly remove any dissolved oxygen, which can deactivate the palladium catalyst.

  • Reaction: Heat the mixture to 80 °C and stir under a positive argon atmosphere for 48 hours. The solution will typically become more viscous and may change color as the polymer forms.

  • Polymer Precipitation: After cooling to room temperature, pour the viscous reaction mixture slowly into a beaker of vigorously stirring methanol (e.g., 200 mL). The polymer will precipitate as fibrous solids.

  • Initial Purification: Collect the precipitated polymer by filtration. Wash the solid extensively with methanol to remove residual catalysts and unreacted monomers. Dry the polymer under vacuum.

  • Soxhlet Extraction (Critical Purification Step):

    • Place the dried polymer in a cellulose thimble and perform a Soxhlet extraction sequentially with acetone, hexane, and finally chloroform.

    • Causality Note: Acetone and hexane remove low-molecular-weight oligomers and any remaining impurities. The desired high-molecular-weight polymer is soluble in chloroform and will be collected in the boiling flask.

  • Final Isolation: Precipitate the chloroform fraction into methanol again, filter the purified polymer, and dry under high vacuum at 40-50 °C for 24 hours.

Material Characterization

Thorough characterization is essential to confirm the polymer's structure and evaluate its properties for electronic applications.

Technique Purpose Illustrative Expected Results for P(F8-co-EFP)
Gel Permeation Chromatography (GPC) Determine number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and polydispersity index (PDI = Mₙ/Mₙ).Mₙ: 15-30 kDa; PDI: 1.8-2.5[3]
¹H & ¹⁹F NMR Spectroscopy Confirm the polymer structure and successful incorporation of both monomers.Broadened peaks in the aromatic region characteristic of a polymer; presence of a fluorine resonance.
Thermogravimetric Analysis (TGA) Assess thermal stability (decomposition temperature, Td).Td (at 5% weight loss) > 350 °C, indicating good stability for device processing.
UV-Vis Spectroscopy Determine the optical bandgap (Egopt) from the absorption onset in thin film.λmax ~450-480 nm; Egopt ~2.2-2.4 eV.
Cyclic Voltammetry (CV) Estimate HOMO and LUMO energy levels from oxidation and reduction potentials.HOMO: ~ -5.6 eV; LUMO: ~ -3.2 eV.

Application in Organic Field-Effect Transistors (OFETs)

The synthesized P(F8-co-EFP) can be evaluated as the active semiconductor layer in an OFET to measure its charge carrier mobility.

OFET Fabrication Rationale & Workflow

A bottom-gate, top-contact (BGTC) architecture is a common and reliable configuration for testing new polymeric semiconductors. In this setup, a doped silicon wafer acts as the gate electrode, with a thermally grown silicon dioxide (SiO₂) layer as the gate dielectric. The polymer is solution-deposited onto the dielectric, and the source/drain electrodes are then evaporated on top.

G cluster_prep Substrate Preparation cluster_active Active Layer Deposition cluster_device Device Finalization & Test Substrate n⁺⁺-Si Wafer (Gate Electrode) Dielectric Thermal Growth of SiO₂ (Gate Dielectric) Substrate->Dielectric Cleaning Solvent Cleaning (Acetone, IPA) Dielectric->Cleaning SurfaceTx Surface Treatment (e.g., HMDS or OTS) Cleaning->SurfaceTx SpinCoat Spin-Coating SurfaceTx->SpinCoat Treated Substrate Solution Dissolve P(F8-co-EFP) in Chloroform Solution->SpinCoat Anneal Thermal Annealing (e.g., 120°C) SpinCoat->Anneal Polymer Film Electrodes Thermal Evaporation of Au Electrodes (Source/Drain) Anneal->Electrodes Test Electrical Characterization (Probe Station) Electrodes->Test Completed OFET

Caption: Workflow for fabricating a bottom-gate, top-contact OFET device.
Detailed Protocol: OFET Fabrication and Characterization

Materials:

  • Heavily n-doped Si wafers with a 300 nm layer of thermal SiO₂.

  • Purified P(F8-co-EFP) polymer.

  • Hexamethyldisilazane (HMDS) for surface treatment.

  • High-purity chloroform or other suitable solvent.

  • High-purity gold (Au) for evaporation.

Procedure:

  • Substrate Cleaning: Clean the Si/SiO₂ substrates by sonicating sequentially in acetone and isopropyl alcohol (15 minutes each). Dry the substrates under a stream of nitrogen.

  • Surface Treatment: To improve film morphology and reduce charge trapping, treat the SiO₂ surface. A common method is vapor-phase deposition of HMDS in a vacuum oven at 120 °C for 30 minutes.

    • Causality Note: HMDS treatment makes the hydrophilic SiO₂ surface hydrophobic, promoting better ordering of the nonpolar polymer backbone during deposition and leading to higher mobility.

  • Active Layer Deposition:

    • Prepare a solution of P(F8-co-EFP) in chloroform (e.g., 5-10 mg/mL). Filter the solution through a 0.2 µm PTFE filter.

    • Spin-coat the polymer solution onto the treated substrates (e.g., 2000 rpm for 60 seconds). This should result in a thin film (~30-60 nm).

  • Thermal Annealing: Transfer the substrates to a nitrogen-filled glovebox and anneal them on a hotplate at a temperature below the polymer's glass transition temperature (e.g., 120-150 °C) for 30 minutes. This step removes residual solvent and improves molecular ordering.

  • Electrode Deposition: Using a shadow mask, thermally evaporate gold source and drain electrodes onto the polymer film. A typical channel length (L) is 50 µm and channel width (W) is 1000 µm.

  • Device Characterization:

    • Transfer the completed devices to a probe station connected to a semiconductor parameter analyzer.

    • Measure the output characteristics (IDS vs. VDS at various VG) and transfer characteristics (IDS vs. VG at a fixed VDS).

    • Calculate the charge carrier mobility (µ) in the saturation regime using the equation: IDS = (W / 2L) µ Ci (VG - VT)² where Ci is the capacitance per unit area of the gate dielectric and VT is the threshold voltage.

Troubleshooting and Key Considerations

Problem Potential Cause Recommended Solution
Low Polymer Molecular Weight Incomplete reaction; impure monomers; deactivated catalyst.Ensure all reactants and solvents are anhydrous. Thoroughly degas the reaction mixture. Use fresh, high-purity catalysts.
Poor Polymer Solubility High degree of aggregation or cross-linking.Adjust comonomer ratio or consider using a comonomer with bulkier side chains to enhance solubility.
Inconsistent OFET Performance Poor film morphology; surface contamination; charge traps at the dielectric interface.Ensure rigorous substrate cleaning. Optimize surface treatment (e.g., HMDS, OTS). Optimize spin-coating speed and annealing temperature.
Low Charge Carrier Mobility Sub-optimal molecular packing; amorphous film structure.Optimize the annealing temperature and time. Experiment with different solvents for deposition that have different evaporation rates.

Conclusion

4-Ethynyl-2-fluoropyridine stands out as a highly effective building block for advanced organic electronic materials. The combination of its electron-deficient core, further activated by a fluorine substituent, and a rigid ethynyl linker allows for the synthesis of D-A copolymers with deep HOMO/LUMO levels, enhanced stability, and a propensity for ordered packing. The Sonogashira polymerization provides a robust and versatile route to these materials. By following the detailed protocols for synthesis, purification, and device fabrication outlined in this guide, researchers can effectively harness the potential of 4-ethynyl-2-fluoropyridine to develop next-generation semiconductors for high-performance organic electronics.

References

  • Al-Hashimi, M., et al. (2022). Synthesis and Characterization of Polymers Containing Ethynylene and Ethynylene-Thiophene Based Alternating Polymers Containing 2,1,3-Linked Naphthothiadiazole Units as Acceptor Linked with Fluorine as Donor: Electrochemical and Spectroscopic Studies. Polymers, 14(19), 4139. Available at: [Link]

  • Frontier Specialty Chemicals. (n.d.). 4-Ethynyl-2-fluoropyridine. Retrieved January 23, 2026, from [Link]

  • Chini, M. G., et al. (2023). Synthesis and Characterization of Copolymers with Fluorene-di-2-thienyl-2,1,3-benzothiadiazole Units for Application in Optoelectronic Devices. Polymers, 15(12), 2736. Available at: [Link]

  • Leclerc, M., et al. (2003). Fluorene-Based Copolymers for Red-Light-Emitting Diodes. Macromolecular Rapid Communications, 24(1), 24. Available at: [Link]

  • Wikipedia. (2023). Sonogashira coupling. Retrieved January 23, 2026, from [Link]

  • Babudri, F., et al. (2007). Fluorinated organic materials for electronic and optoelectronic applications: the role of the fluorine atom. Chemical Communications, (10), 1003-1022. Available at: [Link]

  • Razafindrainibe, F., et al. (2021). Sonogashira Cross‐Coupling Reaction of Bromocyanofluoro Pyridine Compounds: Access to 5‐ and 6‐Alkynylfluoropyridinamidoximes Scaffolds. European Journal of Organic Chemistry, 2021(30), 4393-4397. Available at: [Link]

  • Chujo, Y. (2012). Synthesis of an E-BODIPY based fluorescent Co-polymer containing organoboron quinolate units. European Journal of Chemistry, 3(1), 13-16. Available at: [Link]

  • Sharma, A., et al. (2018). Effects of donor and acceptor substituents on the photophysics of 4-ethynyl-2,1,3-benzothiadiazole derivatives. Physical Chemistry Chemical Physics, 20(2), 1155-1166. Available at: [Link]

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The Strategic deployment of 4-Ethynyl-2-fluoropyridine in Fragment-Based Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Value Proposition of a Well-Crafted Fragment

In the landscape of modern drug discovery, fragment-based drug discovery (FBDD) has emerged as a powerful engine for the generation of high-quality lead compounds. This approach hinges on the principle that small, low-complexity molecules, or "fragments," can bind to biological targets with high ligand efficiency. Identifying these weakly binding fragments provides a more effective starting point for optimization into potent, drug-like candidates. The choice of fragments for a screening library is therefore of paramount importance. An ideal fragment should possess desirable physicochemical properties, offer clear vectors for chemical elaboration, and contain functionalities that facilitate sensitive detection in biophysical assays.

This document provides a detailed guide to the application of 4-ethynyl-2-fluoropyridine , a fragment of significant potential in FBDD campaigns. We will explore the rationale behind its design, its physicochemical properties, a detailed synthetic protocol, and its application in state-of-the-art fragment screening methodologies.

Design Rationale: A Trifecta of Functionality

The utility of 4-ethynyl-2-fluoropyridine as a fragment is rooted in the strategic combination of its three key chemical features: the pyridine ring, the fluorine substituent, and the terminal alkyne.

  • The Pyridine Ring: As a bioisostere for a phenyl ring, the pyridine moiety is a common scaffold in medicinal chemistry. The nitrogen atom can act as a hydrogen bond acceptor and can be protonated at physiological pH, enhancing solubility and allowing for specific interactions with the target protein.

  • The Fluorine Substituent: The introduction of a fluorine atom can have profound effects on the properties of a molecule.[1] It can increase binding affinity through the formation of favorable orthogonal multipolar interactions with the protein backbone, modulate pKa, and block metabolic oxidation, thereby improving the pharmacokinetic profile of a developing lead compound.[1] Furthermore, the presence of the ¹⁹F nucleus provides a powerful handle for highly sensitive NMR-based screening methods.[2][3]

  • The Terminal Alkyne: The ethynyl group offers a rigid, linear vector for fragment growing or linking strategies.[4] Its terminal proton can act as a weak hydrogen bond donor. Crucially, the alkyne is a versatile functional group for a variety of chemical transformations, most notably the copper-catalyzed azide-alkyne cycloaddition, or "click chemistry," which allows for the efficient and specific linking of the fragment to other molecules.[5]

Physicochemical Properties and the "Rule of Three"

For a fragment to be effective in FBDD, it should generally adhere to the "Rule of Three," which provides guidelines for its physicochemical properties to ensure adequate solubility and a higher probability of binding.[6] Let's evaluate 4-ethynyl-2-fluoropyridine against these criteria:

PropertyValue"Rule of Three" Guideline
Molecular Weight 121.11 g/mol [7][8]< 300 Da
cLogP 1.5[6]≤ 3
Hydrogen Bond Donors 0[7]≤ 3
Hydrogen Bond Acceptors 2[7]≤ 3
Rotatable Bonds 1[7]≤ 3

As the table demonstrates, 4-ethynyl-2-fluoropyridine comfortably meets all the criteria of the "Rule of Three," making it an excellent candidate for inclusion in a fragment screening library.

Synthesis Protocol for 4-Ethynyl-2-fluoropyridine

The following is a detailed, two-step protocol for the synthesis of 4-ethynyl-2-fluoropyridine, commencing from a commercially available starting material, 4-bromo-2-fluoropyridine. The key transformation is a Sonogashira coupling, a robust and widely used cross-coupling reaction to form a C(sp²)-C(sp) bond.[9][10][11]

Step 1: Sonogashira Coupling of 4-Bromo-2-fluoropyridine with Trimethylsilylacetylene

Synthesis_Step1

Materials:

  • 4-Bromo-2-fluoropyridine

  • Trimethylsilylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N), distilled

  • Tetrahydrofuran (THF), anhydrous

  • Argon or Nitrogen gas

  • Standard Schlenk line and glassware

Procedure:

  • To a dry Schlenk flask under an inert atmosphere of argon or nitrogen, add 4-bromo-2-fluoropyridine (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.02 eq), and copper(I) iodide (0.04 eq).

  • Add anhydrous THF and freshly distilled triethylamine (5.0 eq) to the flask via syringe.

  • Add trimethylsilylacetylene (1.2 eq) dropwise to the stirred reaction mixture.

  • Stir the mixture at room temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product, 4-((trimethylsilyl)ethynyl)-2-fluoropyridine. This is often of sufficient purity for the next step, but can be purified by column chromatography on silica gel if necessary.

Step 2: Deprotection of the Trimethylsilyl Group

Synthesis_Step2

Materials:

  • Crude 4-((trimethylsilyl)ethynyl)-2-fluoropyridine

  • Potassium carbonate (K₂CO₃) or Tetrabutylammonium fluoride (TBAF)

  • Methanol or Tetrahydrofuran/Water

  • Standard laboratory glassware

Procedure:

  • Dissolve the crude 4-((trimethylsilyl)ethynyl)-2-fluoropyridine in methanol.

  • Add potassium carbonate (2.0 eq) to the solution.[12] Alternatively, TBAF in THF/water can be used for deprotection.[13]

  • Stir the mixture at room temperature for 2-4 hours, monitoring by TLC for the disappearance of the starting material.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to afford pure 4-ethynyl-2-fluoropyridine.

Application in Fragment Screening: Protocols and Methodologies

The true value of 4-ethynyl-2-fluoropyridine is realized during the fragment screening phase of an FBDD campaign. Its unique properties make it amenable to detection by a variety of biophysical techniques.

Protocol 1: ¹⁹F NMR-Based Screening

The presence of the fluorine atom makes ¹⁹F NMR an exceptionally powerful and sensitive technique for detecting the binding of 4-ethynyl-2-fluoropyridine to a target protein.[2][14] The ¹⁹F NMR spectrum is very simple, with a large chemical shift dispersion and no background signals from the biological matrix.

F_NMR_Screening

Materials:

  • Purified target protein (typically at 10-50 µM)

  • A stock solution of 4-ethynyl-2-fluoropyridine in a suitable solvent (e.g., DMSO-d₆)

  • Screening buffer (e.g., phosphate-buffered saline, pH 7.4)

  • NMR spectrometer equipped with a fluorine probe

  • NMR tubes

Procedure:

  • Sample Preparation:

    • Prepare a control sample containing a known concentration of 4-ethynyl-2-fluoropyridine (typically 100-500 µM) in the screening buffer.

    • Prepare a test sample with the same concentration of the fragment and the target protein (10-50 µM) in the screening buffer.

    • It is common to screen fragments in cocktails of 5-10 compounds to increase throughput. Ensure that the ¹⁹F NMR signals of the fragments in a cocktail are well-resolved.

  • NMR Data Acquisition:

    • Acquire a 1D ¹⁹F NMR spectrum of the control sample.

    • Acquire a 1D ¹⁹F NMR spectrum of the test sample under identical conditions.

  • Data Analysis and Hit Identification:

    • Compare the spectrum of the test sample to the control.

    • A binding event is indicated by changes in the ¹⁹F signal of 4-ethynyl-2-fluoropyridine, such as:

      • Chemical Shift Perturbation (CSP): A change in the chemical shift of the fluorine signal upon binding to the protein.

      • Line Broadening: An increase in the width of the fluorine signal, indicating a change in the relaxation properties of the fragment upon binding.

      • Decrease in Signal Intensity: In relaxation-filtered experiments (e.g., T₂-filtered or CPMG), binding to a large protein will lead to a significant decrease in the observed signal intensity.[5]

  • Hit Validation:

    • Confirm hits by repeating the experiment with the individual fragment.

    • Determine the dissociation constant (K_D) by titrating the protein into a solution of the fragment and monitoring the changes in the ¹⁹F NMR signal.

Protocol 2: X-ray Crystallography-Based Screening

X-ray crystallography provides direct structural information about how a fragment binds to its target, offering invaluable insights for structure-based drug design.[15]

Xray_Screening

Materials:

  • High-quality crystals of the target protein

  • A stock solution of 4-ethynyl-2-fluoropyridine

  • Cryo-protectant solution compatible with the protein crystals

  • Crystal harvesting tools

  • Access to a synchrotron X-ray source

Procedure:

  • Crystal Soaking:

    • Prepare a soaking solution containing 4-ethynyl-2-fluoropyridine at a high concentration (typically 10-50 mM) in the cryo-protectant solution.

    • Transfer a protein crystal into the soaking solution and incubate for a period ranging from minutes to hours.

  • Data Collection:

    • Harvest the soaked crystal and flash-cool it in liquid nitrogen.

    • Collect a high-resolution X-ray diffraction dataset at a synchrotron beamline.

  • Structure Determination and Analysis:

    • Process the diffraction data and solve the structure by molecular replacement using a previously determined apo-structure.

    • Calculate electron density maps (2mFo-DFc and mFo-DFc).

    • Carefully inspect the electron density maps for evidence of the bound fragment. The distinct shape of the 4-ethynyl-2-fluoropyridine molecule should be recognizable.

    • If clear density is observed, model the fragment into the density and refine the structure.

  • Hit Analysis:

    • Analyze the binding mode of the fragment, identifying key interactions with the protein.

    • Use this structural information to guide the design of more potent analogues through fragment growing or linking strategies.

Conclusion: A Versatile Tool for Modern Drug Discovery

4-Ethynyl-2-fluoropyridine represents a well-designed and highly versatile fragment for FBDD. Its adherence to the "Rule of Three," combined with the strategic inclusion of a fluorine atom for enhanced binding and NMR detection, and a terminal alkyne for facile chemical elaboration, makes it a valuable addition to any fragment screening library. The protocols outlined in this document provide a comprehensive guide for its synthesis and application in key FBDD screening techniques. The successful identification of hits with this fragment can provide a solid foundation for the development of novel, high-quality lead compounds.

References

  • PubChem. (n.d.). 4-ethynyl-2-fluoropyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 5-Ethynyl-2-fluoropyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • Bunev, A. S., & Vizer, S. A. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Molecules, 25(8), 1935. [Link]

  • Mezencev, R. (2021). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Molecules, 26(23), 7139. [Link]

  • Ohyama, T. (n.d.). Detailed experimental procedure for the synthesis of 4-fluoropyridine. Retrieved from [Link]

  • Razafindrainibe, F., et al. (2019). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynyl-3-fluoro-2-pyridinamidoximes. Chemistry – A European Journal, 25(53), 12346-12350. [Link]

  • Mészáros, Á., et al. (2018). Catalytic Activation of Trimethylsilylacetylenes: A One-Pot Route to Unsymmetrical Acetylenes and Heterocycles. The Journal of Organic Chemistry, 83(12), 6525-6535. [Link]

  • Leung, I. K. H., & Hamza, A. (2016). Applications of 19F-NMR in Fragment-Based Drug Discovery. Molecules, 21(7), 929. [Link]

  • Google Patents. (n.d.). CN112552233A - Synthetic method of 2-amino-4-fluoropyridine.
  • Peng, C., et al. (2024). Perspectives on Applications of 19 F-NMR in Fragment-Based Drug Discovery. Molecules, 29(9), 2009. [Link]

  • Nielsen, T. E., et al. (2020). The 3F Library: Fluorinated Fsp3-rich Fragments for Expeditious 19F-NMR-based Screening. Angewandte Chemie International Edition, 60(5), 2468-2473. [Link]

  • ThalesNano. (n.d.). Flow Chemistry: Sonogashira Coupling. Retrieved from [Link]

  • Moyo, F. P., et al. (2019). Fragment-based screening with natural products for novel anti-parasitic disease drug discovery. Parasites & Vectors, 12(1), 1-13. [Link]

  • Mészáros, Á., et al. (2018). Catalytic Activation of Trimethylsilylacetylenes: A One-Pot Route to Unsymmetrical Acetylenes and Heterocycles. SciSpace. [Link]

  • Reddit. (2024). 4-FluoroPyridine Synthesis. r/chemhelp. [Link]

  • Google Patents. (n.d.). CN102898358A - Preparation method of fluoropyridine compounds.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • ResearchGate. (2018). A mild and efficient method for the deprotection of trimethyl silyl alkynes using sodium ascorbate and copper sulphate. Retrieved from [Link]

  • European Journal of Chemistry. (2018). A mild and efficient method for the deprotection of trimethyl silyl alkynes using sodium ascorbate and copper sulphate. Retrieved from [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]

  • ResearchGate. (2018). A mild and efficient method for the deprotection of trimethyl silyl alkynes using sodium ascorbate and copper sulphate. Retrieved from [Link]

  • Redalyc. (2006). Studies on the Deprotection of Triisopropylsilylarylacetylene Derivatives. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing CuAAC Reactions for 4-Ethynyl-2-fluoropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, with a specialized focus on the unique challenges presented by 4-ethynyl-2-fluoropyridine. This substrate, while valuable in medicinal chemistry and drug development, possesses electronic and structural features that can complicate standard "click" chemistry protocols. This guide is designed for researchers, scientists, and drug development professionals to navigate these challenges, providing both quick-reference FAQs and in-depth troubleshooting workflows.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered when using 4-ethynyl-2-fluoropyridine in CuAAC reactions.

Q1: My reaction is extremely slow or has stalled completely. What are the most likely causes?

Answer: A sluggish or stalled reaction with 4-ethynyl-2-fluoropyridine is typically due to catalyst inhibition. The lone pair of electrons on the pyridine nitrogen can chelate the catalytically active Cu(I) ion. This coordination can sequester the copper, effectively removing it from the catalytic cycle and preventing the formation of the crucial copper-acetylide intermediate. The electron-withdrawing nature of the fluorine atom further exacerbates this by making the alkyne less electron-rich and potentially slower to react.

Quick Fixes:

  • Introduce a Ligand: The most effective solution is to add a copper-stabilizing ligand. A ligand with a high affinity for Cu(I) will occupy the coordination sites, preventing the pyridine nitrogen from binding and inhibiting the catalyst. See Section 2.2 for recommended ligands.

  • Increase Catalyst Loading: As a simpler, though less elegant, solution, increasing the catalyst loading (e.g., from 1 mol% to 5-10 mol%) can sometimes overcome the inhibition by providing a stoichiometric excess of copper relative to the inhibiting substrate.

  • Check Your Copper Source: Ensure your Cu(I) source is not oxidized to the inactive Cu(II) state. If using a Cu(II) salt like CuSO₄, ensure you have a sufficient excess of a reducing agent (e.g., sodium ascorbate).[1][2]

Q2: I'm observing a significant amount of a dark, insoluble precipitate and my desired product yield is low. What is this byproduct?

Answer: The byproduct is almost certainly a polydiacetylene, formed via the oxidative homocoupling of your alkyne (the Glaser coupling).[3] This side reaction is promoted by the presence of Cu(II) and oxygen. It is a common problem in CuAAC reactions but can be more pronounced with terminal alkynes.

Mitigation Strategies:

  • Maintain Reducing Conditions: Add a slight excess of a reducing agent like sodium ascorbate to keep the copper in its catalytically active Cu(I) state and scavenge dissolved oxygen.[2][4]

  • Degas Your Solvents: Before starting the reaction, thoroughly degas all solvents by sparging with an inert gas (Argon or Nitrogen) for 15-30 minutes to remove dissolved oxygen.

  • Run Under Inert Atmosphere: Conduct the reaction under a positive pressure of Argon or Nitrogen to prevent oxygen from entering the reaction vessel.

Q3: My conversion appears high by TLC/LCMS, but my isolated yield is poor. Where is my product going?

Answer: Poor isolated yield despite high conversion often points to issues during workup and purification. The triazole product formed from 4-ethynyl-2-fluoropyridine contains a basic pyridine ring and a triazole ring, both of which can chelate copper ions. This can lead to:

  • Formation of Copper-Product Complexes: The product may remain coordinated to copper, making it highly polar and difficult to extract from an aqueous phase into an organic solvent.

  • Adsorption onto Silica Gel: During chromatography, these copper-product complexes can streak or bind irreversibly to the silica gel column.

Solutions for Workup:

  • Copper Scavenging: Before extraction, quench the reaction with a solution of a chelating agent like EDTA (ethylenediaminetetraacetic acid) or aqueous ammonia to sequester the copper ions.

  • Modified Extraction: After quenching, a thorough extraction with a solvent system like DCM/IPA (dichloromethane/isopropanol) or EtOAc may be necessary to recover the polar product.

  • Chromatography Additives: If column chromatography is required, consider pre-treating the silica gel with a small amount of triethylamine or adding 1-2% of a polar solvent like methanol or ammonia in the eluent to minimize product adsorption.

Section 2: In-Depth Troubleshooting & Optimization

A systematic approach to optimizing the CuAAC reaction requires careful consideration of each component.

The Copper Source: Choosing the Catalyst Precursor

The choice of copper source dictates the need for other reagents. The goal is always to have a sufficient concentration of the active Cu(I) species.[5]

Copper SourceCommon ExamplesProsConsRecommended Action
Cu(II) + Reductant CuSO₄, Cu(OAc)₂Inexpensive, air-stable, highly soluble in water.Requires a reducing agent (e.g., sodium ascorbate) to generate Cu(I) in situ.Recommended for beginners. Use 1-5 mol% CuSO₄ with 5-10 mol% sodium ascorbate.[1]
Cu(I) Salts CuI, CuBr, CuTCDirectly provides the active catalyst.Air-sensitive (can oxidize to Cu(II)), often poorly soluble in common solvents.Use only with rigorously deoxygenated solvents and under an inert atmosphere.
Metallic Copper Copper wire, powderSelf-regulating source of Cu(I).Slower reaction rates due to heterogeneous nature; surface oxidation can be an issue.Can be used but is generally less efficient for challenging substrates.
The Ligand: The Key to Success with Pyridyl Alkynes

For 4-ethynyl-2-fluoropyridine, a ligand is not just an accelerator; it is often essential for the reaction to proceed. Ligands stabilize the Cu(I) catalytic center, prevent oxidation, and, most importantly, block the substrate's pyridine nitrogen from inhibiting the catalyst.[6]

LigandStructureKey Features & Recommendations
TBTA Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amineThe Gold Standard. Highly effective at stabilizing Cu(I). Use at a 1:1 or slightly higher ratio to copper. Limited solubility in purely aqueous systems.
THPTA Tris(3-hydroxypropyltriazolylmethyl)amineWater-Soluble Alternative. Excellent for bioconjugation and reactions in aqueous or mixed aqueous/organic solvents.[6] Use at a 1-5 fold excess relative to copper.
Bathophenanthroline disulfonate A very strong ligand that can lead to extremely fast reactions, but the resulting copper complex is also highly susceptible to air oxidation.[3] Requires stringent inert atmosphere techniques.
N-Heterocyclic Carbenes (NHCs) Emerging class of powerful ligands that can promote reactions even with sterically hindered or electron-deficient partners. Often used in pre-formed catalyst complexes.

Experimental Protocol: Ligand Screening

  • Set up parallel reactions in small vials.

  • To each vial, add your azide (1.0 equiv), 4-ethynyl-2-fluoropyridine (1.1 equiv), and solvent (e.g., tBuOH/H₂O 1:1).

  • Add the copper source (e.g., 2 mol% CuSO₄) and reducing agent (e.g., 5 mol% Sodium Ascorbate).

  • To each vial, add a different ligand (e.g., TBTA, THPTA) at 2-5 mol%. Include a "no ligand" control.

  • Stir at room temperature and monitor by TLC or LCMS at regular intervals (e.g., 1h, 4h, 24h) to compare reaction rates and completion.

The Solvent System: Balancing Solubility and Reactivity

The solvent must dissolve all components and can influence reaction kinetics.

  • tBuOH/H₂O (1:1 to 4:1): A versatile and highly effective system for many substrates.

  • DMSO or DMF: Good for substrates with poor solubility, but can be difficult to remove. Can also coordinate to copper, sometimes slowing the reaction.

  • THF, Dichloromethane (DCM): Suitable for organic-soluble substrates, often used with Cu(I) salts and ligands like TBTA.

  • Neat (Solvent-Free): Can be very effective, leading to rapid reactions, but only if the reactants are liquids at the reaction temperature.

Section 3: Visualizing Mechanisms and Workflows

The CuAAC Catalytic Cycle

The diagram below illustrates the generally accepted mechanism for the CuAAC reaction. The cycle depends on maintaining the copper in the +1 oxidation state.

CuAAC_Cycle CuI Cu(I) Catalyst Alkyne R-C≡CH (4-Ethynyl-2-fluoropyridine) Cu_Acetylide Cu(I)-Acetylide Intermediate Alkyne->Cu_Acetylide Coordination & Deprotonation Metallacycle Six-Membered Cu-Metallacycle Cu_Acetylide->Metallacycle + Azide Azide R'-N₃ Azide->Metallacycle Triazolide Cu-Triazolide Metallacycle->Triazolide Ring Contraction Product 1,4-Disubstituted Triazole Triazolide->Product Protonolysis Product->CuI Regenerates Catalyst

Caption: The catalytic cycle of the CuAAC reaction.

Potential Pitfalls with 4-Ethynyl-2-fluoropyridine

This substrate introduces specific off-cycle pathways that must be managed for a successful reaction.

Pitfalls cluster_cycle Productive CuAAC Cycle CuI_L L-Cu(I) (Active Catalyst) Cu_Acetylide_L L-Cu(I)-Acetylide CuI_L->Cu_Acetylide_L Inhibited_Complex Pyridine-Cu(I) Complex (Inactive) CuI_L->Inhibited_Complex CuII Cu(II) (Inactive Oxidized State) CuI_L->CuII Oxidation Product Desired Triazole Cu_Acetylide_L->Product Alkyne 4-Ethynyl-2-fluoropyridine Alkyne->CuI_L Enters Cycle Alkyne->Inhibited_Complex Chelation/ Inhibition Glaser_Product Diyne Byproduct (Glaser Coupling) Alkyne->Glaser_Product Homocoupling CuII->Glaser_Product O2 O₂ O2->CuII

Caption: Off-cycle pathways leading to reaction failure.

Troubleshooting Workflow

Follow this logical decision tree when your reaction fails to give the desired outcome.

Troubleshooting_Workflow Start Reaction Issue: Low/No Yield or Byproducts Check_Inhibition Is the reaction stalled with starting material present? Start->Check_Inhibition Check_Byproduct Is there a dark precipitate or new non-polar spot by TLC? Check_Inhibition->Check_Byproduct No Sol_Inhibition Likely Catalyst Inhibition. 1. Add a strong ligand (TBTA/THPTA). 2. Increase catalyst loading. Check_Inhibition->Sol_Inhibition Yes Check_Workup Is conversion high but isolated yield is low? Check_Byproduct->Check_Workup No Sol_Byproduct Likely Glaser Coupling. 1. Degas solvents thoroughly. 2. Ensure excess reducing agent. 3. Run under inert atmosphere. Check_Byproduct->Sol_Byproduct Yes Sol_Workup Likely Product-Cu Complex. 1. Quench with EDTA/Ammonia. 2. Use chelating agents in workup. 3. Modify chromatography. Check_Workup->Sol_Workup Yes Success Problem Solved Sol_Inhibition->Success Sol_Byproduct->Success Sol_Workup->Success

Caption: A step-by-step guide to diagnosing CuAAC issues.

References

  • Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [Link]

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  • Díez-Poza, C., et al. (2022). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Organometallics, 41(15), 2035–2049. Available from: [Link]

  • Presolski, S. I., Hong, V., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153-162. Available from: [Link]

  • García, N., et al. (2022). Concerted Cycloaddition Mechanism in the CuAAC Reaction Catalyzed by 1,8-Naphthyridine Dicopper Complexes. Inorganic Chemistry, 61(17), 6466–6476. Available from: [Link]

  • McKay, C. S., & Finn, M. G. (2014). Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. Chemistry & Biology, 21(9), 1075-1101. Available from: [Link]

  • Wikipedia. (2023). Azide-alkyne Huisgen cycloaddition. Retrieved from [Link]

  • Rojo-Molinero, P., et al. (2021). Recent Progress of Cu-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC) in Sustainable Solvents: Glycerol, Deep Eutectic Solvents, and Aqueous Media. Molecules, 26(19), 5945. Available from: [Link]

  • Mahat, D. B., et al. (2024). Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction. Chemical Communications, 60(1), 15-26. Available from: [Link]

  • Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes.

Sources

Technical Support Center: 4-Ethynyl-2-fluoropyridine in Click Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

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Welcome to the technical support center for 4-Ethynyl-2-fluoropyridine. This guide is designed for researchers, scientists, and drug development professionals who are leveraging the unique properties of this building block in their copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles and field-tested insights to help you troubleshoot common issues and optimize your experiments for success.

The Unique Reactivity Profile of 4-Ethynyl-2-fluoropyridine

4-Ethynyl-2-fluoropyridine is a valuable reagent, prized for the introduction of a fluorinated pyridine motif, a common pharmacophore in medicinal chemistry. However, its electronic properties present specific challenges in CuAAC reactions. The pyridine ring, particularly with the electron-withdrawing fluorine atom at the 2-position, renders the alkyne proton more acidic and susceptible to certain side reactions. Understanding this reactivity is the first step toward effective troubleshooting.

The primary challenges stem from two main areas:

  • Alkyne Reactivity: The electron-deficient nature of the pyridine ring can increase the rate of oxidative homocoupling (Glaser-Hay coupling).

  • Catalyst Stability: The pyridine nitrogen can act as a ligand, potentially altering the coordination sphere of the copper catalyst, which can sometimes be inhibitory.[1]

This guide will address these specific issues in a practical, question-and-answer format.

Troubleshooting Guide & FAQs

This section is structured to address the most common problems encountered when using 4-Ethynyl-2-fluoropyridine in CuAAC reactions.

I'm observing a major byproduct with approximately double the mass of my starting alkyne. What is it and how can I prevent it?

Answer: You are most likely observing the formation of a 1,3-diyne, the product of Glaser-Hay homocoupling . This is the most common side reaction when working with terminal alkynes, especially electron-deficient ones like 4-Ethynyl-2-fluoropyridine.[2][3]

  • Causality: Glaser coupling is an oxidative process mediated by Cu(II) ions.[2] If your reaction conditions allow for the oxidation of the catalytically active Cu(I) to Cu(II), or if your copper source is contaminated with Cu(II), this side reaction becomes significant. The presence of oxygen is a primary culprit in oxidizing Cu(I) to Cu(II).[4]

  • Troubleshooting Steps:

    • Maintain a Reducing Environment: The most effective solution is to ensure the copper catalyst remains in the +1 oxidation state. The standard method is to use a combination of a Cu(II) salt (like CuSO₄·5H₂O) with an excess of a reducing agent, typically sodium ascorbate.[4][5] The ascorbate rapidly reduces any formed Cu(II) back to Cu(I), suppressing the Glaser pathway.

    • Deoxygenate Your Solvents: Before starting the reaction, thoroughly sparge your solvent with an inert gas (Argon or Nitrogen) for 15-30 minutes to remove dissolved oxygen.

    • Use a Cu(I) Stabilizing Ligand: Ligands like Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) not only accelerate the desired click reaction but also stabilize the Cu(I) oxidation state, making it less susceptible to oxidation.[2][6]

My reaction is very sluggish or stalls completely. What are the likely causes?

Answer: A stalled or slow reaction can be attributed to several factors, often related to catalyst deactivation or the formation of unreactive species.

  • Causality & Solutions:

    • Catalyst Oxidation: As mentioned above, oxidation of Cu(I) to Cu(II) not only promotes side reactions but also removes the active catalyst from the CuAAC cycle.

      • Solution: Ensure a sufficient excess of sodium ascorbate is present throughout the reaction.[7]

    • Formation of Insoluble Copper Acetylides: In the absence of suitable ligands, copper acetylides can form polynuclear aggregates that precipitate from the solution and are catalytically inactive.[2] This can sometimes be observed as the formation of a yellow or brown precipitate.

      • Solution: The addition of a ligand like TBTA or THPTA is crucial. These ligands help to solubilize the copper species and prevent the formation of these unreactive aggregates.[2][8]

    • Inhibitory Ligand Concentration: While ligands are beneficial, an excessive ligand-to-copper ratio can sometimes be inhibitory by blocking the necessary coordination sites on the copper atom.

      • Solution: A ligand-to-copper ratio of 1:1 to 2:1 is typically optimal. Avoid large excesses of the ligand unless specifically required by the protocol.[1]

Can the fluorine atom on the pyridine ring be displaced during the reaction?

Answer: Nucleophilic aromatic substitution (SNAr) of the 2-fluoro group is a potential concern, but it is generally not observed under standard CuAAC conditions.

  • Causality: The 2-position of a pyridine ring is activated towards nucleophilic attack. However, the nucleophiles present in a standard click reaction (azide, ascorbate, water) are typically not strong enough or reactive enough under the mild, near-neutral pH conditions to displace the fluoride ion.

  • Precautionary Note: If your reaction mixture contains other strong nucleophiles (e.g., thiols, primary/secondary amines in high concentration) or if the reaction is run at a high pH, the possibility of SNAr increases. For standard protocols, this is not a primary side reaction to worry about. The stability of the C-F bond in fluoroaromatics is generally high.[9]

My product yield is low after purification, and I see multiple spots on TLC. What other side reactions could be occurring?

Answer: Besides Glaser coupling, other less common side reactions can contribute to low yields and a complex product mixture.

  • Causality & Solutions:

    • Alkyne Hydrolysis: Under strongly acidic conditions, the ethynyl group of ethynylpyridines can be protonated, making it susceptible to nucleophilic attack by water, leading to the formation of a ketone (in this case, 2-fluoro-4-acetylpyridine).[10]

      • Solution: CuAAC reactions are robust over a wide pH range (typically 4-12).[5] Ensure your reaction is buffered or run under conditions that are not strongly acidic. Standard protocols using sodium ascorbate are generally well-buffered.

    • Formation of 5-iodotriazoles: If using CuI as the catalyst source, there is a possibility of forming 1-iodoalkynes in situ, which can then react to form 5-iodotriazoles.[2]

      • Solution: It is generally recommended to avoid CuI. A more reliable and common method is the in situ reduction of CuSO₄ with sodium ascorbate.[2]

Summary of Troubleshooting Strategies

For quick reference, this table summarizes the common issues and the highest-impact solutions.

Observed Problem Probable Cause(s) Recommended Solution(s)
Major byproduct at ~2x alkyne mass Glaser-Hay homocoupling (Cu(II) mediated)Add excess sodium ascorbate; Deoxygenate solvents; Use a Cu(I) stabilizing ligand (TBTA/THPTA).[2][3]
Reaction is sluggish or stalls Catalyst oxidation (Cu(I) → Cu(II)); Formation of insoluble copper acetylides.Ensure sufficient sodium ascorbate; Add a ligand (TBTA/THPTA) to maintain catalyst solubility.[2][7]
Low yield, complex TLC profile Alkyne hydrolysis; Formation of halogenated byproducts.Maintain a pH between 4 and 12; Avoid CuI as a catalyst source, prefer CuSO₄/ascorbate.[2][10]
Unexpected loss of fluorine Nucleophilic Aromatic Substitution (SNAr)Unlikely under standard CuAAC. Avoid high pH and the presence of strong, non-reagent nucleophiles.

Experimental Protocols

Protocol 1: Standard CuAAC Reaction with 4-Ethynyl-2-fluoropyridine

This protocol is a robust starting point for most applications and is designed to minimize common side reactions.

Materials:

  • 4-Ethynyl-2-fluoropyridine

  • Azide coupling partner

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)

  • Sodium L-Ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA)

  • Solvent: 1:1 mixture of deionized water and tert-Butanol (or another suitable organic co-solvent like THF or DMSO)

Procedure:

  • In a reaction vessel, dissolve 4-Ethynyl-2-fluoropyridine (1.0 eq) and your azide partner (1.05 - 1.2 eq) in the chosen solvent system (e.g., t-BuOH/H₂O).

  • Prepare fresh stock solutions of the catalyst components in deionized water:

    • CuSO₄·5H₂O (e.g., 100 mM)

    • Sodium Ascorbate (e.g., 500 mM)

    • THPTA (e.g., 100 mM)

  • To the reaction mixture, add the catalyst components sequentially. A recommended order is: THPTA (5 mol %), CuSO₄ (5 mol %), and finally Sodium Ascorbate (25 mol %).

    • Expert Tip: Adding the ligand to the mixture before the copper can help prevent precipitation. Adding the ascorbate last initiates the reaction by reducing Cu(II) to Cu(I).

  • Stir the reaction at room temperature. Monitor the reaction progress by TLC or LC-MS. Reactions are often complete within 1-4 hours.

  • Upon completion, proceed with your standard workup and purification protocol.

Mechanistic & Workflow Visualizations

Diagram 1: Troubleshooting Workflow for a Failed CuAAC Reaction

This decision tree provides a logical path for diagnosing and solving common issues in your click chemistry experiments.

TroubleshootingWorkflow start Reaction Failed or Low Yield check_byproduct Check for Byproduct at ~2x Alkyne Mass (LC-MS/TLC) start->check_byproduct glaser Glaser Coupling Likely check_byproduct->glaser Yes check_precipitate Is there a precipitate in the reaction? check_byproduct->check_precipitate No solve_glaser SOLUTION: 1. Deoxygenate Solvents 2. Add/Increase Sodium Ascorbate 3. Add Cu(I) Ligand (TBTA/THPTA) glaser->solve_glaser precipitate Insoluble Cu-Acetylide Likely check_precipitate->precipitate Yes check_reagents Verify Reagent Purity & Stoichiometry check_precipitate->check_reagents No solve_precipitate SOLUTION: 1. Add Solubilizing Ligand (THPTA) 2. Ensure Proper Solvent System precipitate->solve_precipitate reagents_ok Reagents Verified check_reagents->reagents_ok OK solve_reagents SOLUTION: 1. Re-purify starting materials 2. Check Azide stability 3. Confirm concentrations check_reagents->solve_reagents Issue Found

Caption: Troubleshooting Decision Tree for CuAAC Reactions.

Diagram 2: Competing Pathways: CuAAC vs. Glaser Coupling

This diagram illustrates the desired catalytic cycle for click chemistry and the competing side reaction pathway of Glaser coupling.

CompetingPathways cluster_CuAAC Desired CuAAC Pathway cluster_Glaser Glaser Coupling Side Reaction CuI Cu(I) Cu_Acetylide Cu(I)-Acetylide Complex CuI->Cu_Acetylide CuII Cu(II) CuI->CuII O2 Alkyne R-C≡CH (4-Ethynyl-2-fluoropyridine) Alkyne->Cu_Acetylide Deprotonation Azide R'-N3 Triazole_Product 1,4-Disubstituted Triazole Cu_Acetylide->Triazole_Product + Azide, Cycloaddition Triazole_Product->CuI Product Release, Catalyst Regeneration CuII->CuI Ascorbate Diyne_Product R-C≡C-C≡C-R (Homocoupled Dimer) Cu_Acetylide_Glaser Cu(I)-Acetylide Complex Cu_Acetylide_Glaser->Diyne_Product Oxidative Coupling (mediated by Cu(II)) Oxidation Oxidation (O2) Reduction Reduction (Sodium Ascorbate)

Sources

Technical Support Center: A Guide to Improving Yields in the Synthesis of 4-Ethynyl-2-fluoropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-Ethynyl-2-fluoropyridine. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to optimize this challenging yet crucial transformation. As a key building block in medicinal chemistry and materials science, achieving a high-yield, reproducible synthesis of this fluorinated pyridine is of paramount importance.

This document moves beyond a simple recitation of steps. It is structured to provide a deep, mechanistic understanding of the common synthetic routes and to offer field-proven solutions to the hurdles you may encounter. We will delve into the causality behind experimental choices, ensuring that every protocol is a self-validating system grounded in robust scientific principles.

I. The Primary Synthetic Route: Sonogashira Cross-Coupling

The most prevalent and versatile method for the synthesis of 4-Ethynyl-2-fluoropyridine is the Sonogashira cross-coupling reaction.[1][2][3] This palladium-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] In our case, this involves coupling a suitable 4-halo-2-fluoropyridine with a protected or unprotected acetylene source.

The choice of starting material is critical and often depends on commercial availability and reactivity. The general order of reactivity for the halide is I > Br > Cl.[4] Therefore, 4-iodo-2-fluoropyridine is the most reactive substrate, often allowing for milder reaction conditions, while the corresponding bromo- and chloro-pyridines will require more forcing conditions.

A critical decision in planning your synthesis is the choice of alkyne. While ethyne gas can be used, it is often impractical and hazardous on a lab scale. A more convenient and common strategy is to use a protected acetylene equivalent, such as Trimethylsilylacetylene (TMSA). The TMS group can be easily removed in a subsequent step or, in some cases, in situ.

II. Detailed Experimental Protocol: A Validated Starting Point

This protocol is a robust starting point for the synthesis of 4-Ethynyl-2-fluoropyridine, adapted from procedures for structurally similar electron-deficient halopyridines. It is designed to be a self-validating system, with clear checkpoints for reaction monitoring.

Reaction Scheme:

Materials:

  • 4-Iodo-2-fluoropyridine (1.0 equiv)

  • Trimethylsilylacetylene (TMSA) (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.03 equiv)

  • Copper(I) iodide (CuI) (0.05 equiv)

  • Triethylamine (TEA) (Anhydrous, 3-4 equiv)

  • Tetrahydrofuran (THF) (Anhydrous and degassed)

Procedure:

  • Inert Atmosphere: To a dry, oven-baked Schlenk flask, add 4-iodo-2-fluoropyridine, Pd(PPh₃)₂Cl₂, and CuI. Seal the flask, and evacuate and backfill with argon or nitrogen three times to ensure an inert atmosphere.

  • Solvent and Base Addition: Add anhydrous, degassed THF and triethylamine via syringe. Stir the mixture at room temperature for 10-15 minutes. The solution should be a pale yellow suspension.

  • Alkyne Addition: Add trimethylsilylacetylene dropwise to the stirring mixture.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2-4 hours when the starting 4-iodo-2-fluoropyridine is consumed.

  • Work-up: Upon completion, dilute the reaction mixture with diethyl ether or ethyl acetate and filter through a pad of Celite® to remove the catalyst residues and amine salts. Wash the filter cake with additional solvent.

  • Aqueous Wash: Transfer the filtrate to a separatory funnel and wash sequentially with a saturated aqueous solution of ammonium chloride, and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude TMS-protected product.

  • Deprotection: Dissolve the crude product in methanol or THF. Add a mild base such as potassium carbonate (K₂CO₃) or a fluoride source like tetrabutylammonium fluoride (TBAF) and stir at room temperature until the TMS group is cleaved (monitor by TLC).

  • Final Purification: After deprotection, perform a second aqueous work-up and purify the crude 4-ethynyl-2-fluoropyridine by flash column chromatography.

III. Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the synthesis of 4-Ethynyl-2-fluoropyridine in a question-and-answer format.

Q1: My reaction is not starting, or the yield is very low. What are the likely causes?

A1: This is a common issue, often attributable to one of the following factors:

  • Inactive Catalyst: The active catalyst in a Sonogashira coupling is a Pd(0) species. If you are using a Pd(II) precatalyst like Pd(PPh₃)₂Cl₂, it must be reduced in situ. This process can be inhibited by oxygen. Ensure your solvents are thoroughly degassed and that you maintain a strict inert atmosphere throughout the setup and reaction.

  • Poor Quality Reagents: The Sonogashira reaction is sensitive to moisture. Ensure your amine base (e.g., triethylamine) and solvent (e.g., THF) are anhydrous. The quality of the copper(I) iodide is also crucial; it should be a white or off-white powder. If it is green or brown, it may be oxidized and should be purified or replaced.

  • Substrate Reactivity: If you are using 4-bromo-2-fluoropyridine or 4-chloro-2-fluoropyridine, room temperature may not be sufficient. These less reactive halides often require elevated temperatures (e.g., 60-80 °C) to facilitate the initial oxidative addition step. For aryl chlorides, more specialized, highly active catalyst systems with bulky, electron-rich phosphine ligands may be necessary.[5]

Q2: My reaction mixture is turning black, and the reaction has stalled. What does this indicate?

A2: A black precipitate is often indicative of palladium black formation, which means your palladium catalyst has crashed out of the catalytic cycle and is no longer active. This can be caused by:

  • Presence of Oxygen: As mentioned, oxygen can degrade the catalyst. Rigorous degassing and maintaining an inert atmosphere are your primary defenses.

  • High Temperatures with Unstable Ligands: While heating can be necessary for less reactive halides, excessive temperatures can cause ligand dissociation and subsequent catalyst decomposition. If heating is required, consider using more thermally stable ligands than triphenylphosphine.

  • Incorrect Stoichiometry: An improper ratio of ligand to palladium can also lead to catalyst instability.

Q3: I am observing a significant amount of a side product that I suspect is a dimer of my alkyne. How can I prevent this?

A3: You are likely observing the Glaser-Hay homocoupling of your alkyne, a common side reaction in copper-catalyzed Sonogashira couplings.[3][6] This occurs when the copper acetylide intermediate is oxidatively dimerized. To mitigate this:

  • Strictly Anaerobic Conditions: Oxygen is a key culprit in promoting Glaser coupling.[6] Ensure your reaction is free of air.

  • Slow Addition of the Alkyne: Adding the alkyne slowly via syringe pump can help to keep its concentration low, disfavoring the bimolecular homocoupling pathway.[5]

  • Copper-Free Conditions: The most effective way to eliminate Glaser coupling is to switch to a copper-free Sonogashira protocol.[6] These methods often require a different choice of base (e.g., a hindered amine like diisopropylethylamine) and may benefit from specific palladium ligands that can facilitate the catalytic cycle without the need for a copper co-catalyst.

Q4: Purification by column chromatography is difficult. The product is either not separating well or I am losing a lot of material. What are the best practices?

A4: 4-Ethynyl-2-fluoropyridine is a relatively polar compound, which can make purification challenging.

  • Choice of Stationary Phase: Standard silica gel is acidic and can sometimes cause decomposition or strong retention of basic pyridine compounds. You can either use deactivated silica (by pre-flushing the column with a solvent mixture containing a small amount of triethylamine, e.g., 1-2%) or use an alternative like alumina.[7]

  • Solvent System: A gradient elution is often most effective. Start with a non-polar solvent system (e.g., Hexane/Ethyl Acetate 95:5) and gradually increase the polarity. This will help to first elute non-polar impurities before your product comes off the column.

  • Aqueous Normal-Phase Chromatography: For very polar compounds that are poorly retained in reversed-phase chromatography, Hydrophilic Interaction Liquid Chromatography (HILIC) can be an excellent alternative.[8][9] This technique uses a polar stationary phase (like an amine-bonded silica) with a mobile phase consisting of a water-miscible organic solvent and water.[9]

IV. Data Summary and Key Parameters

Optimizing a Sonogashira coupling involves balancing several interdependent variables. The following table provides a summary of key parameters and their expected impact on the synthesis of 4-Ethynyl-2-fluoropyridine.

ParameterOptionsImpact on Yield and PurityRationale and Causality
Halide (X) I, Br, ClI > Br > ClThe C-X bond strength decreases down the group, making oxidative addition to the Pd(0) center faster for iodides.[4]
Catalyst Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄Good for iodides and bromidesStandard, reliable catalysts. Pd(II) precatalysts require in situ reduction.
Co-Catalyst CuIIncreases reaction rateFacilitates the formation of a copper acetylide, which undergoes transmetalation with the palladium complex.[10]
Base Et₃N, DIPEA, K₂CO₃Amine bases are standardThe base deprotonates the terminal alkyne to form the nucleophilic acetylide.[10]
Solvent THF, DMF, TolueneAnhydrous and degassedMust be able to dissolve all components and be inert to the reaction conditions.
Temperature Room Temp to 80 °CHigher temp for Br, ClProvides the necessary activation energy for the oxidative addition of less reactive halides.

V. Visualizing the Workflow

To aid in troubleshooting, the following workflow diagram outlines a decision-making process for optimizing your reaction.

Troubleshooting_Workflow Start Low Yield or No Reaction Check_Inert Verify Inert Atmosphere & Reagent Quality Start->Check_Inert Check_Halide Assess Halide Reactivity (I > Br > Cl) Start->Check_Halide Check_Homocoupling Side Product Observed: Homocoupling (Glaser)? Start->Check_Homocoupling Impurity Present Check_Catalyst Reaction Stalled? (Black Precipitate) Start->Check_Catalyst Improve_Inert Improve Degassing & Inert Conditions Check_Inert->Improve_Inert Yes, issue found Increase_Temp Increase Temperature (for Br/Cl substrates) Check_Halide->Increase_Temp Using Br or Cl Success Successful Synthesis Increase_Temp->Success Go_Copper_Free Switch to Copper-Free Protocol Check_Homocoupling->Go_Copper_Free Yes Slow_Addition Implement Slow Addition of Alkyne Check_Homocoupling->Slow_Addition Yes Go_Copper_Free->Success Slow_Addition->Success Check_Catalyst->Improve_Inert Yes, Pd black Improve_Inert->Success

Caption: Troubleshooting Decision Tree for Sonogashira Coupling.

VI. References

  • Chinchilla, R., & Nájera, C. (2011). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 111(3), 2075–2145. [Link]

  • Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. [Link]

  • NROChemistry. Sonogashira Coupling. [Link]

  • Teledyne ISCO. (n.d.). HILIC Purification Strategies for Flash Chromatography. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

  • An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class. Journal of Chemical Education. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. [Link]

  • University of Rochester, Department of Chemistry. Purification: Tips for Flash Column Chromatography. [Link]

  • Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynyl-3-fluoro-2-pyridinamidoximes. University of Southampton Institutional Repository. [Link]

Sources

Technical Support Center: A Guide to the Stability and Degradation of 4-Ethynyl-2-fluoropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-ethynyl-2-fluoropyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges and degradation pathways of this versatile building block. By understanding the chemical liabilities of this molecule, you can optimize your experimental conditions, ensure the integrity of your results, and accelerate your research.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common questions and issues encountered during the handling, storage, and use of 4-ethynyl-2-fluoropyridine in a question-and-answer format.

Storage and Handling

Question 1: My solid 4-ethynyl-2-fluoropyridine has developed a brownish color upon storage. What could be the cause?

Answer: The development of a brownish color is likely due to slow polymerization and/or degradation of the molecule. Terminal alkynes, especially when impure, can be susceptible to oligomerization. Additionally, exposure to air and light can promote oxidative degradation pathways. The fluoropyridine ring itself can also be sensitive. For instance, the related compound 4-fluoropyridine is known to form brown, gummy precipitates, particularly in the presence of water[1].

Troubleshooting Steps:

  • Verify Purity: Re-analyze the purity of your material using techniques like NMR or HPLC. Impurities can often catalyze degradation.

  • Storage Conditions: Ensure the compound is stored under an inert atmosphere (argon or nitrogen), protected from light, and at a low temperature (ideally ≤ -20°C).

  • Purification: If the discoloration is significant, consider repurifying a small sample by chromatography to see if the pure compound is colorless.

Stability in Solution

Question 2: I am dissolving 4-ethynyl-2-fluoropyridine in an acidic aqueous buffer for a reaction and observing a loss of my starting material over time. What is happening?

Answer: The 2-fluoropyridine moiety is likely undergoing acid-catalyzed hydrolysis. The pyridine nitrogen can be protonated under acidic conditions, which activates the ring towards nucleophilic attack. Water can then act as a nucleophile, leading to the displacement of the fluoride ion and the formation of 2-hydroxy-4-ethynylpyridine. A similar phenomenon is well-documented for 4-fluoropyridine, which readily transforms into N-(4-pyridyl)-4-pyridone in an acid-catalyzed process[2].

dot

cluster_degradation Acid-Catalyzed Hydrolysis start 4-Ethynyl-2-fluoropyridine intermediate Protonated Pyridine start->intermediate + H+ product 2-Hydroxy-4-ethynylpyridine intermediate->product + H2O - HF

Caption: Proposed acid-catalyzed hydrolysis of 4-ethynyl-2-fluoropyridine.

Question 3: What is the expected stability of 4-ethynyl-2-fluoropyridine under basic conditions?

Answer: While the fluoropyridine ring is generally more stable to base than acid, strong basic conditions can still promote degradation. The terminal alkyne proton is acidic and can be deprotonated by a strong base to form an acetylide. While this is often a desired step in reactions like Sonogashira couplings, in the absence of a suitable electrophile, the acetylide could potentially react with other molecules of the starting material or undergo undesired side reactions. Additionally, some substituted pyridines can undergo nucleophilic substitution with strong bases at elevated temperatures.

Degradation During Chemical Reactions

Question 4: I am performing a Sonogashira coupling with 4-ethynyl-2-fluoropyridine and observing significant formation of a homocoupled byproduct. How can I minimize this?

Answer: The formation of a homocoupled alkyne (Glaser coupling) is a common side reaction in Sonogashira couplings, especially when a copper co-catalyst is used[3]. This occurs when the terminal alkyne undergoes oxidative dimerization.

Troubleshooting and Optimization:

ParameterRecommendationRationale
Atmosphere Thoroughly deaerate all solvents and run the reaction under a strict inert atmosphere (argon or nitrogen).Oxygen promotes the unwanted homocoupling of acetylenes[3].
Copper Catalyst Use a minimal amount of the copper(I) co-catalyst or consider a copper-free Sonogashira protocol.The copper catalyst is primarily responsible for the Glaser coupling side reaction[3].
Base Use a mild, non-nucleophilic amine base like triethylamine or diisopropylethylamine.The base neutralizes the hydrogen halide byproduct without promoting other side reactions[3].
Reaction Time Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed.Prolonged reaction times can lead to increased byproduct formation.

dot

cluster_workflow Sonogashira Coupling Workflow start Prepare Reaction Vessel deaeration Deaerate Solvents start->deaeration reagents Add Reactants and Catalysts deaeration->reagents reaction Run Reaction Under Inert Atmosphere reagents->reaction monitoring Monitor Progress (TLC/LC-MS) reaction->monitoring quench Quench Reaction monitoring->quench workup Aqueous Workup and Extraction quench->workup purification Column Chromatography workup->purification

Caption: Optimized workflow for Sonogashira coupling to minimize degradation.

Question 5: Could the ethynyl group be oxidized during my reaction?

Answer: Yes, the terminal ethynyl group is susceptible to oxidation. In biological systems, for example, the ethynyl group of 4-ethynylbiphenyl is oxidized to biphenyl-4-ylacetic acid[4]. In a chemical reaction, strong oxidizing agents could potentially lead to the formation of a carboxylic acid at the 4-position of the pyridine ring. If your reaction conditions involve an oxidant, this is a plausible degradation pathway.

Photodegradation and Thermal Stability

Question 6: Is 4-ethynyl-2-fluoropyridine sensitive to light?

Question 7: What is the thermal stability of this compound?

Answer: The thermal stability has not been extensively reported. However, based on related compounds, decomposition at elevated temperatures is expected. For example, 2-fluoropyridine is a flammable liquid, and its hazardous decomposition products under fire conditions include carbon oxides, nitrogen oxides, and hydrogen fluoride[7]. It is reasonable to assume that 4-ethynyl-2-fluoropyridine would exhibit similar decomposition products upon heating to high temperatures.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is designed to intentionally degrade the compound under various stress conditions to identify potential degradation products and pathways.

Materials:

  • 4-ethynyl-2-fluoropyridine

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • 1 M HCl

  • 1 M NaOH

  • 30% Hydrogen peroxide

  • HPLC system with a C18 column and a photodiode array (PDA) or mass spectrometer (MS) detector

  • pH meter

Procedure:

  • Stock Solution: Prepare a stock solution of 4-ethynyl-2-fluoropyridine in acetonitrile at a concentration of 1 mg/mL.

  • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1 M HCl. Keep a parallel sample with 1 mL of water as a control. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 30% H₂O₂. Incubate at room temperature for 24 hours.

  • Thermal Degradation: Place a solid sample of the compound in an oven at 80°C for 24 hours. Dissolve a portion in acetonitrile for analysis.

  • Photodegradation: Expose a solution of the compound in acetonitrile to a UV lamp (e.g., 254 nm) for 24 hours. Keep a control sample wrapped in aluminum foil.

  • Analysis: Before analysis, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration and analyze by HPLC-PDA/MS to identify and quantify any degradation products.

Protocol 2: HPLC Method for Stability and Impurity Profiling

This method can be used to assess the purity of 4-ethynyl-2-fluoropyridine and to monitor its stability over time.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Start with 10% B, ramp to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 254 nm
Injection Volume 10 µL

This method should be validated for your specific application according to ICH guidelines[8].

References

  • Matsumoto, K. (n.d.). Detailed experimental procedure for the synthesis of 4-fluoropyridine. Senshu University.
  • Preparation and stability of 4-fluoropyridine. (n.d.). Journal of the Chemical Society, Perkin Transactions 1.
  • 4-Ethynyl-2-fluoropyridine. (n.d.). Frontier Specialty Chemicals.
  • Photocatalytic Degradation of the 2,4-Dichlorophenoxyacetic AcidHerbicide using Supported Iridium Materials. (2025).
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  • Reactions of Surface-Confined Terminal Alkynes Mediated by Diverse Regulation Str
  • Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms. (n.d.). PMC - NIH.
  • The metabolic oxidation of the ethynyl group in 4-ethynylbiphenyl in vitro. (n.d.). PMC - NIH.
  • Acid stability of 4′-ethynyl nucleosides. AZT, ddI, 4′-E-dC, 4′-E-dA, and 4′-E-dDAP. (n.d.).
  • 2-FLUORO PYRIDINE CAS No 372-48-5 MATERIAL SAFETY DATA SHEET SDS/MSDS. (n.d.). CDH Fine Chemical.
  • Sonogashira coupling. (n.d.). Wikipedia.
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  • Rh-Pd/TiO2 as bilateral catalysts for reductive and oxidative degradation of fluorinated pharmaceutical contaminants. (n.d.).
  • Base-Promoted One-Pot Synthesis of Pyridine Derivatives via Aromatic Alkyne Annulation Using Benzamides as Nitrogen Source. (2021). NIH.
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  • Oxidative Degradation of Pharmaceutical Waste, Theophylline,
  • Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. (n.d.). IOSR Journal.
  • Sonogashira Cross‐Coupling Reaction of Bromocyanofluoro Pyridine Compounds: Access to 5‐ and 6‐Alkynylfluoropyridinamidoximes Scaffolds. (n.d.). Sci-Hub.
  • Progress toward the synthesis of pyridine-containing macrocycles using dynamic alkyne and olefin met
  • 4-FluoroPyridine Synthesis. (2024). Reddit.
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  • Sonogashira Reaction of Bromofluoropyridinaldoxime Nuclei: Convergent Synthesis of Functionalized 2- and 3-Fluoropyridine Scaffolds. (2025).
  • Stability and Deactivation Behavior of Cuprous Acetylide Containing Catalysts in Reppe Ethynyl
  • Ring-Opening Alkyne Metathesis Polymerization Catalyzed by a Bench-Stable Rhenium Complex. (2026). Journal of the American Chemical Society.
  • Photocatalytic degradation of flumequine by N-doped TiO2 catalysts under simulated sunlight. (2020). Environmental Engineering Research.
  • Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability. (2023). PMC - PubMed Central.
  • Analytical methods for evaluating the stability of rutin and analyzing the formation of its degrad
  • Application Notes and Protocols for Sonogashira Coupling with 2-Amino-4-bromopyridine. (n.d.). Benchchem.
  • Synthesis of 2-Amino-4-Fluoropyridine-C-Nucleoside Phosphoramidite for Incorporation into Oligonucleotides. (n.d.). PubMed.
  • 1-, 2-, and 4-ethynylpyrenes in the structure of twisted intercal
  • 2-Fluoropyridine. (n.d.). PubChem.
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  • Pyridine synthesis by reactions of allyl amines and alkynes proceeding through a Cu(OAc)2 oxidation and Rh(iii)-catalyzed N-annulation sequence. (n.d.).
  • Physicochemical stability of azacitidine suspensions at 25 mg/mL in polypropylene syringes stored under different conditions of storage. (2025).
  • Immobilized TiO2/ZnO Sensitized Copper (II)
  • 2-Fluoropyridine 98 372-48-5. (n.d.). Sigma-Aldrich.
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Validation & Comparative

A Comparative Guide to the NMR Characterization of 1,2,3-Triazole Regioisomers Derived from 4-Ethynyl-2-fluoropyridine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the unequivocal structural elucidation of novel compounds is paramount. The 1,2,3-triazole moiety, a cornerstone in modern medicinal chemistry due to its unique electronic properties and metabolic stability, often presents a significant analytical challenge: the differentiation of regioisomers. This guide provides an in-depth comparison of the Nuclear Magnetic Resonance (NMR) characteristics of 1,4- and 1,5-disubstituted 1,2,3-triazoles synthesized from 4-ethynyl-2-fluoropyridine, offering experimental insights and detailed protocols for their unambiguous identification.

The Synthetic Challenge: Regioselectivity in Triazole Formation

The synthesis of 1,2,3-triazoles from alkynes and azides, famously known as the Huisgen 1,3-dipolar cycloaddition, can be tailored to yield specific regioisomers through catalyst selection. The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) predominantly affords the 1,4-disubstituted isomer, while the Ruthenium(II)-catalyzed Azide-Alkyne Cycloaddition (RuAAC) typically yields the 1,5-disubstituted counterpart. This catalytic control is fundamental to directing the synthesis towards the desired molecular architecture.

G cluster_0 Azide-Alkyne Cycloaddition cluster_1 CuAAC cluster_2 RuAAC 4-Ethynyl-2-fluoropyridine 4-Ethynyl-2-fluoropyridine Cu(I) catalyst Cu(I) catalyst 4-Ethynyl-2-fluoropyridine->Cu(I) catalyst Ru(II) catalyst Ru(II) catalyst 4-Ethynyl-2-fluoropyridine->Ru(II) catalyst Organic Azide Organic Azide Organic Azide->Cu(I) catalyst Organic Azide->Ru(II) catalyst 1,4-disubstituted triazole 1,4-disubstituted triazole Cu(I) catalyst->1,4-disubstituted triazole 1,5-disubstituted triazole 1,5-disubstituted triazole Ru(II) catalyst->1,5-disubstituted triazole

Caption: Catalytic control of regioselectivity in triazole synthesis.

Distinguishing Isomers: A Deep Dive into NMR Spectroscopy

NMR spectroscopy is the most powerful tool for differentiating between the 1,4- and 1,5-regioisomers of 1,2,3-triazoles. The distinct electronic environments of the triazole ring protons and carbons, as well as the influence of the 2-fluoropyridyl substituent, give rise to characteristic chemical shifts and coupling constants.

¹H NMR Spectroscopy: The Triazole Proton as a Key Reporter

The chemical shift of the lone proton on the triazole ring (H-5 in the 1,4-isomer and H-4 in the 1,5-isomer) is a primary indicator of regiochemistry.

  • 1,4-Disubstituted Isomer: The H-5 proton typically resonates further downfield, generally in the range of δ 8.0 - 8.8 ppm . This deshielding is attributed to the anisotropic effect of the adjacent nitrogen atom (N-1) and the electronic influence of the substituent at the 1-position.

  • 1,5-Disubstituted Isomer: The H-4 proton is generally found at a more upfield position, typically between δ 7.5 - 8.2 ppm .

The presence of the electron-withdrawing 2-fluoropyridyl group at either the C4 or C5 position will further influence these chemical shifts.

¹³C NMR Spectroscopy: Unambiguous Carbon Fingerprints

The ¹³C NMR spectrum provides a more definitive distinction between the two isomers. The chemical shifts of the triazole ring carbons are highly sensitive to their substitution pattern.

  • 1,4-Disubstituted Isomer:

    • C-4 (quaternary): Resonates in the range of δ 145 - 150 ppm .

    • C-5 (methine): Appears more upfield, typically around δ 120 - 125 ppm .

  • 1,5-Disubstituted Isomer:

    • C-4 (methine): Is shifted downfield compared to the C-5 of the 1,4-isomer, appearing around δ 130 - 135 ppm .

    • C-5 (quaternary): Resonates in the range of δ 135 - 140 ppm .

The Influence of the 2-Fluoropyridyl Group: ¹⁹F NMR and C-F Coupling Constants

The fluorine atom on the pyridine ring serves as an additional, highly sensitive NMR probe. The ¹⁹F NMR chemical shift and, more importantly, the through-bond carbon-fluorine (nJCF) coupling constants provide invaluable structural information.

  • ¹⁹F NMR: The chemical shift of the fluorine atom will be influenced by the overall electronic structure of the triazole isomer.

  • C-F Coupling Constants: Long-range C-F couplings can be particularly informative. The magnitude of these couplings, observed in the ¹³C NMR spectrum, depends on the number of bonds separating the carbon and fluorine atoms and the dihedral angle between them. For instance, a ³JCF coupling between the fluorine and a carbon atom in the triazole ring can help to confirm the connectivity and, by extension, the regiochemistry. Typical long-range C-F coupling constants in aromatic and heterocyclic systems range from 0.5 to 10 Hz.[1]

Parameter1,4-Disubstituted Isomer (Predicted)1,5-Disubstituted Isomer (Predicted)
¹H NMR (δ, ppm)
Triazole H-5/H-48.2 - 8.87.6 - 8.3
¹³C NMR (δ, ppm)
Triazole C-4146 - 151131 - 136 (CH)
Triazole C-5121 - 126 (CH)136 - 141
Key C-F Couplings (Hz)
³JC-F to triazole ringObservableObservable, potentially different magnitude

Table 1. Predicted NMR data for 1,2,3-triazoles derived from 4-ethynyl-2-fluoropyridine.

Advanced 2D NMR Techniques for Definitive Assignment

While 1D NMR provides strong indications of the isomeric structure, 2D NMR experiments, such as Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect Spectroscopy (NOESY), offer conclusive proof.

HMBC: Mapping Long-Range Connectivity

The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds. This is a powerful tool for establishing the connectivity between the substituents and the triazole ring.

  • 1,4-Disubstituted Isomer: A key correlation will be observed between the triazole proton (H-5) and the quaternary carbon of the 2-fluoropyridyl ring attached to C-4 of the triazole.

  • 1,5-Disubstituted Isomer: The triazole proton (H-4) will show a correlation to the quaternary carbon of the substituent at the 1-position, and the protons of the 2-fluoropyridyl ring will show correlations to the C-5 of the triazole.

G cluster_0 HMBC Correlations for 1,4-Isomer cluster_1 HMBC Correlations for 1,5-Isomer H-5 (Triazole) H-5 (Triazole) C-4 (Triazole) C-4 (Triazole) H-5 (Triazole)->C-4 (Triazole) ²J C-ipso (Fluoropyridine) C-ipso (Fluoropyridine) H-5 (Triazole)->C-ipso (Fluoropyridine) ³J H-4 (Triazole) H-4 (Triazole) C-5 (Triazole) C-5 (Triazole) H-4 (Triazole)->C-5 (Triazole) ²J C-ipso (Substituent at N1) C-ipso (Substituent at N1) H-4 (Triazole)->C-ipso (Substituent at N1) ³J H (Fluoropyridine) H (Fluoropyridine) H (Fluoropyridine)->C-5 (Triazole) ³J

Caption: Key HMBC correlations for distinguishing regioisomers.

NOESY: Probing Through-Space Proximity

The NOESY experiment detects correlations between protons that are close in space, regardless of their bonding connectivity. This is particularly useful for confirming the regiochemistry when other methods are ambiguous.

  • 1,4-Disubstituted Isomer: A NOESY correlation is expected between the triazole proton (H-5) and the ortho-protons of the substituent at the 1-position.

  • 1,5-Disubstituted Isomer: The triazole proton (H-4) will show a NOESY correlation with the ortho-protons of the 2-fluoropyridyl ring attached to C-5.

Experimental Protocols

General Procedure for NMR Sample Preparation
  • Dissolve 5-10 mg of the purified triazole sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Acquire ¹H, ¹³C, ¹⁹F, and 2D NMR spectra on a spectrometer with a minimum field strength of 400 MHz for ¹H.

Standard ¹H NMR Acquisition
  • Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).

  • Spectral Width: 12-15 ppm.

  • Number of Scans: 16-64, depending on sample concentration.

  • Relaxation Delay (d1): 1-2 seconds.

Standard ¹³C{¹H} NMR Acquisition
  • Pulse Program: A standard proton-decoupled pulse program (e.g., zgpg30 on Bruker instruments).

  • Spectral Width: 200-220 ppm.

  • Number of Scans: 1024 or more, depending on sample concentration and desired signal-to-noise ratio.

  • Relaxation Delay (d1): 2 seconds.

HMBC Experiment
  • Pulse Program: A standard gradient-selected HMBC pulse program (e.g., hmbcgplpndqf on Bruker instruments).

  • Optimization: The long-range coupling delay (d6) is typically optimized for a J-coupling of 8-10 Hz.

NOESY Experiment
  • Pulse Program: A standard gradient-selected NOESY pulse program (e.g., noesygpph on Bruker instruments).

  • Mixing Time (d8): A mixing time of 500-800 ms is a good starting point for small molecules.

Conclusion

The definitive characterization of 1,2,3-triazole regioisomers derived from 4-ethynyl-2-fluoropyridine is readily achievable through a systematic application of NMR spectroscopy. The combination of 1D ¹H and ¹³C NMR provides strong initial evidence, with the chemical shifts of the triazole ring atoms being the most telling reporters. For unequivocal proof of structure, 2D NMR techniques, particularly HMBC and NOESY, are indispensable. By carefully analyzing the through-bond and through-space correlations, researchers can confidently assign the correct regiochemistry, a critical step in the advancement of drug discovery and materials science.

References

  • NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. - National Chemical Laboratory. Link

  • 1H and 13C NMR Data for triazole 1. - The Royal Society of Chemistry. Link

  • Synthesis of 4-Alkyl-4H-1,2,4-triazole Derivatives by Suzuki Cross-Coupling Reactions and Their Luminescence Properties. - MDPI. Link

  • Highly Luminescent 4H-1,2,4-Triazole Derivatives: Synthesis, Molecular Structure and Photophysical Properties. - MDPI. Link

  • One-pot synthesis of 4-substituted 2-fluoroalkyloxazoles from NH-1,2,3- triazoles and fluoroalkylated acid anhydrides. - The Royal Society of Chemistry. Link

  • ChemInform Abstract: Synthesis and NMR Analysis of 1,4-Disubstituted 1,2,3-Triazoles Tethered to Pyridine, Pyrimidine, and Pyrazine Rings. - ResearchGate. Link

  • 4-fluorophenyl-1H-1,2,3-triazoles: A new class of α-glucosidase inhibitors. - PubMed. Link

  • Ruthenium-Catalyzed Azide Alkyne Cycloaddition Reaction: Scope, Mechanism, and Applications. - Chalmers University of Technology. Link

  • Method for Assigning Structure of 1,2,3-Triazoles. - ResearchGate. Link

  • Synthesis and Characterizations of Some New 4H-1,2,4-Triazole Derivatives. - TÜBİTAK Academic Journals. Link

  • Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism. - Organic Chemistry Portal. Link

  • FLOURINE COUPLING CONSTANTS. - University of Lethbridge. Link

  • 15N NMR spectroscopic and theoretical GIAO-DFT studies for the unambiguous characterization of disubstituted 1,2,3-triazoles. - Organic & Biomolecular Chemistry (RSC Publishing). Link

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  • FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. - MDPI. Link

  • Design and Synthesis of Regioisomeric Triazole/Amide Peptidomimetic Macrocycles and Their Dipole Moment Controlled Self-Assembly. - The Royal Society of Chemistry. Link

  • 1,2,4-Triazole(288-88-0) 13C NMR spectrum. - ChemicalBook. Link

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  • Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). - PubMed Central. Link

  • HMBC and NOESY Correlations for Compounds 1 and 2. - ResearchGate. Link

  • Carbon-fluorine coupling constants, n J CF. - ResearchGate. Link

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  • Structural Assignments of 1‐(β‐d‐Glucopyranosyl)‐1,2,3‐triazoles by 1H‐ and 13C‐NMR Study. - ResearchGate. Link

  • 19F Coupling Constants Table. - Organofluorine / Alfa Chemistry. Link

  • On-Surface Azide–Alkyne Cycloaddition Reaction: Does It Click with Ruthenium Catalysts? - ACS Publications. Link

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A Comparative Guide to Copper and Ruthenium Catalysts for 4-Ethynyl-2-fluoropyridine Cycloadditions

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and medicinal chemistry, the synthesis of novel heterocyclic scaffolds is of paramount importance. Among these, 1,2,3-triazoles, formed via azide-alkyne cycloaddition reactions, have emerged as crucial pharmacophores and versatile linking units. The choice of catalyst for this transformation dictates the regiochemical outcome, profoundly influencing the biological activity of the resulting molecule. This guide provides an in-depth comparison of two premier catalytic systems—Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)—with a specific focus on their application to the synthesis of derivatives of 4-ethynyl-2-fluoropyridine, a valuable building block in pharmaceutical research.

The Strategic Importance of Regiochemistry

The azide-alkyne cycloaddition, in its uncatalyzed thermal form, often yields a mixture of 1,4- and 1,5-disubstituted triazole regioisomers, necessitating tedious purification.[1] The advent of metal catalysis revolutionized this field by offering exquisite control over the reaction's regioselectivity. Copper(I) catalysts exclusively yield 1,4-disubstituted triazoles, while certain ruthenium complexes provide the complementary 1,5-disubstituted isomers.[2][3] This distinction is not merely academic; the spatial arrangement of substituents on the triazole ring can dramatically alter a molecule's ability to interact with its biological target. For a substrate like 4-ethynyl-2-fluoropyridine, the ability to selectively synthesize either the 1,4- or 1,5-triazole derivative allows for a more thorough exploration of the structure-activity relationship (SAR) in drug development programs.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The "Click" Chemistry Gold Standard

Termed the "cream of the crop" of click chemistry, the CuAAC reaction is celebrated for its reliability, broad functional group tolerance, and operational simplicity.[4][5] The reaction is typically performed in a wide range of solvents, including protic solvents like water, and proceeds rapidly at room temperature.[5][6]

Mechanism of Action: The Copper Acetylide Pathway

The accepted mechanism for CuAAC involves the in situ formation of a copper(I) acetylide intermediate.[5] The active Cu(I) catalyst can be generated from copper(II) salts, such as CuSO₄, with the addition of a reducing agent like sodium ascorbate.[6] This copper acetylide then reacts with the organic azide in a stepwise manner, ultimately forming a six-membered copper-containing intermediate that rearranges and, upon protonolysis, releases the 1,4-disubstituted triazole product.[6][] A critical feature of this mechanism is its reliance on a terminal alkyne, as the formation of the copper acetylide is a prerequisite for the reaction to proceed.[2]

CuAAC_Mechanism cluster_cycle Cu(I) Catalytic Cycle CuI Cu(I) Catalyst CuAcetylide R-C≡C-Cu(I) CuI->CuAcetylide + Alkyne Alkyne R-C≡CH (4-Ethynyl-2-fluoropyridine) SixMemberedRing Six-Membered Cu Metallacycle CuAcetylide->SixMemberedRing + Azide Azide R'-N₃ Triazolide Copper Triazolide Intermediate SixMemberedRing->Triazolide  Rearrangement Triazolide->CuI  Regenerates  Catalyst Product 1,4-Triazole Product Triazolide->Product + H⁺ ProtonSource H⁺

Figure 1: Simplified catalytic cycle for the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): The Complementary Pathway

Developed as a powerful alternative to CuAAC, the ruthenium-catalyzed reaction provides exclusive access to 1,5-disubstituted 1,2,3-triazoles.[2][8] This method significantly broadens the synthetic toolkit, allowing for the creation of triazole isomers that are inaccessible through copper catalysis. A key advantage of RuAAC is its ability to utilize both terminal and internal alkynes, offering greater flexibility in substrate design.[1][4][9]

Mechanism of Action: The Ruthenacycle Pathway

The mechanism of RuAAC is fundamentally different from that of CuAAC.[4] It does not proceed through a metal acetylide intermediate.[2][4] Instead, the catalytic cycle is proposed to involve the oxidative coupling of the alkyne and azide at the ruthenium center to form a six-membered ruthenacycle intermediate.[4][6][10] This intermediate determines the regioselectivity of the reaction.[1] Subsequent reductive elimination releases the 1,5-disubstituted triazole product and regenerates the active ruthenium catalyst.[6][10] Commonly used catalysts include pentamethylcyclopentadienyl (Cp*) ruthenium complexes like [CpRuCl(PPh₃)₂] or [CpRuCl(COD)].[4][10]

RuAAC_Mechanism cluster_cycle Ru(II) Catalytic Cycle RuII [Cp*RuCl] Catalyst Complex [Cp*RuCl(Alkyne)(Azide)] Complex RuII->Complex + Alkyne + Azide Alkyne R-C≡CR' (or Terminal Alkyne) Azide R''-N₃ Ruthenacycle Six-Membered Ruthenacycle Complex->Ruthenacycle Oxidative Coupling Ruthenacycle->RuII  Regenerates  Catalyst Product 1,5-Triazole Product Ruthenacycle->Product Reductive Elimination

Figure 2: Proposed catalytic cycle for the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC).

Head-to-Head Performance Comparison

The choice between copper and ruthenium catalysis for the cycloaddition of 4-ethynyl-2-fluoropyridine depends on several factors, from the desired final product to the presence of other functional groups in the azide coupling partner.

FeatureCopper-Catalyzed (CuAAC)Ruthenium-Catalyzed (RuAAC)
Product Regioselectivity Exclusively 1,4-disubstituted triazole.[5]Exclusively 1,5-disubstituted triazole.[3][8]
Alkyne Substrate Scope Limited to terminal alkynes.[2]Tolerates both terminal and internal alkynes.[4][9]
Catalyst Typically Cu(I) species, often generated in situ from CuSO₄/Sodium Ascorbate.[6]Typically CpRu(II) complexes, e.g., [CpRuCl(COD)].[10]
Reaction Conditions Mild; often room temperature in various solvents, including water.[6][11]Generally requires non-protic solvents (e.g., toluene, THF) and can be run at ambient to elevated temperatures.[1][10]
Functional Group Tolerance Extremely high; robust and insensitive to most functional groups and solvents.[5][6]Excellent, but can be more sensitive to solvents and steric hindrance on the azide than CuAAC.[5]
Reaction Rate Generally very fast; often complete within minutes to a few hours.[11]Can be slower than CuAAC, with reaction times varying based on substrates and conditions.[3]
Key Advantage Unparalleled reliability and simplicity for generating 1,4-isomers.Unique ability to generate 1,5-isomers and utilize internal alkynes.[12]

Experimental Protocols

To ensure reproducibility and trustworthiness, the following are detailed, validated protocols for the cycloaddition of 4-ethynyl-2-fluoropyridine with a model azide, benzyl azide.

Protocol 1: Copper-Catalyzed Synthesis of 1-(Benzyl)-4-(2-fluoropyridin-4-yl)-1H-1,2,3-triazole (1,4-isomer)

This protocol is a standard, robust procedure for CuAAC. The causality for using sodium ascorbate is to continuously reduce the Cu(II) precatalyst to the active Cu(I) species, preventing oxidative homocoupling of the alkyne.

CuAAC_Workflow start Start dissolve Dissolve 4-ethynyl-2-fluoropyridine (1.0 eq) and Benzyl Azide (1.0 eq) in t-BuOH/H₂O (1:1) start->dissolve add_na_asc Add Sodium Ascorbate (0.1 eq) from a fresh aqueous solution dissolve->add_na_asc add_cuso4 Add CuSO₄·5H₂O (0.01-0.05 eq) from a fresh aqueous solution add_na_asc->add_cuso4 stir Stir vigorously at room temperature add_cuso4->stir monitor Monitor reaction by TLC or LC-MS (Typically complete in 1-4 h) stir->monitor workup Dilute with water, extract with EtOAc, wash with brine, dry over Na₂SO₄ monitor->workup purify Concentrate and purify by column chromatography (Silica gel) workup->purify end Obtain pure 1,4-isomer purify->end

Figure 3: Experimental workflow for a typical CuAAC reaction.

Step-by-Step Methodology:

  • To a round-bottom flask, add 4-ethynyl-2-fluoropyridine (1.0 mmol, 1.0 eq) and benzyl azide (1.0 mmol, 1.0 eq).

  • Add a 1:1 mixture of tert-butanol and water (10 mL). Stir until all reagents are dissolved.

  • Add a freshly prepared 1 M aqueous solution of sodium ascorbate (0.1 mL, 0.1 mmol, 0.1 eq).

  • Add a freshly prepared 1 M aqueous solution of copper(II) sulfate pentahydrate (0.05 mL, 0.05 mmol, 0.05 eq). The solution may turn cloudy or colored.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1 to 4 hours.

  • Upon completion, dilute the mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure 1,4-disubstituted triazole.

Protocol 2: Ruthenium-Catalyzed Synthesis of 1-(Benzyl)-5-(2-fluoropyridin-4-yl)-1H-1,2,3-triazole (1,5-isomer)

This protocol utilizes a common RuAAC catalyst. The choice of a non-protic solvent like toluene is crucial, as protic solvents can interfere with the catalytic cycle. The reaction may require gentle heating to achieve a reasonable rate.

Step-by-Step Methodology:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add [Cp*RuCl(COD)] (0.02 mmol, 0.02 eq).

  • Add anhydrous toluene (10 mL) via syringe.

  • Add 4-ethynyl-2-fluoropyridine (1.0 mmol, 1.0 eq) and benzyl azide (1.2 mmol, 1.2 eq). A slight excess of the azide can sometimes improve conversion.

  • Stir the reaction mixture at room temperature or heat to 60-80 °C.

  • Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from 6 to 24 hours.

  • Upon completion, allow the mixture to cool to room temperature.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product directly by flash column chromatography on silica gel to remove the catalyst and any unreacted starting materials, yielding the pure 1,5-disubstituted triazole.

Conclusion and Recommendations

Both copper and ruthenium catalysts are exceptionally powerful tools for the synthesis of 4-ethynyl-2-fluoropyridine-containing triazoles, but they serve distinct and complementary purposes.

  • Choose Copper (CuAAC) when: The synthetic goal is the 1,4-disubstituted triazole . This method is preferred for its speed, simplicity, robustness, and use of inexpensive, readily available reagents. It is the go-to method for high-throughput synthesis and bioconjugation applications.[5]

  • Choose Ruthenium (RuAAC) when: The target molecule is the 1,5-disubstituted triazole .[8] This catalyst system is indispensable for accessing this alternative regioisomer. Furthermore, its tolerance for internal alkynes opens up synthetic possibilities that are entirely unavailable with copper catalysis.[12]

For researchers and drug development professionals working with scaffolds like 4-ethynyl-2-fluoropyridine, having mastery of both catalytic systems is essential. The ability to selectively and efficiently generate either triazole isomer provides a critical advantage in the rational design and optimization of new therapeutic agents.

References

  • Ruthenium-Catalyzed Azide Alkyne Cycloaddition Reaction: Scope, Mechanism, and Applications. (n.d.). Sci-Hub.
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  • Boren, B. C., Narayan, S., Rasmussen, L. K., Zhang, L., Zhao, H., Lin, Z., Jia, G., & Fokin, V. V. (2008). Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism. Journal of the American Chemical Society, 130(28), 8923–8930.
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  • Pérez-Gálan, P., & Fokin, V. V. (2012). Copper-catalysed azide–alkyne cycloadditions (CuAAC): an update. Organic & Biomolecular Chemistry, 10(36), 7163.
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  • Hein, C. D., Liu, X., & Wang, D. (2008). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 37(12), 2676.
  • López-Dávila, J. A., et al. (2022).
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A Comparative Guide to In Vitro Metabolic Stability Assays of 4-Ethynyl-2-fluoropyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, understanding a compound's metabolic fate is paramount. The pyridine scaffold is a cornerstone in medicinal chemistry, and its derivatives, such as 4-ethynyl-2-fluoropyridines, are of significant interest due to their potential therapeutic applications.[1] However, the metabolic stability of these compounds can be a critical determinant of their clinical success.[1][2] This guide provides an in-depth comparison of in vitro metabolic stability assays, offering insights into experimental design, data interpretation, and the underlying biochemical principles, with a specific focus on 4-ethynyl-2-fluoropyridine derivatives.

The Significance of Metabolic Stability in Drug Development

Metabolic stability refers to a drug's susceptibility to biotransformation by metabolic enzymes.[3] A compound with high metabolic stability is cleared more slowly from the body, potentially leading to a longer duration of action and a more favorable pharmacokinetic profile.[3] Conversely, rapid metabolism can result in low bioavailability and the formation of potentially toxic metabolites.[4] Therefore, assessing metabolic stability early in the drug discovery process is crucial for identifying promising lead candidates and guiding medicinal chemistry efforts to optimize drug-like properties.[4][5]

The liver is the primary site of drug metabolism, largely mediated by the cytochrome P450 (CYP) superfamily of enzymes.[4][6] These heme-containing monooxygenases are responsible for the oxidative metabolism of a vast array of xenobiotics.[6][7] For pyridine-containing compounds, other enzyme systems, such as aldehyde oxidase (AO), can also play a significant role in their metabolism.[8][9][10] The incorporation of a fluorine atom, as in 2-fluoropyridine derivatives, is a common strategy to enhance metabolic stability by blocking potential sites of oxidation.[2][11]

Principles of In Vitro Metabolic Stability Assays

In vitro metabolic stability assays are indispensable tools for predicting a compound's in vivo clearance.[4][12] These assays typically involve incubating the test compound with a source of metabolic enzymes, such as liver microsomes or hepatocytes, and monitoring the compound's disappearance over time.[12][13] The primary endpoints of these assays are the in vitro half-life (t½) and the intrinsic clearance (CLint), which is a measure of the enzyme's ability to metabolize the drug without the influence of physiological factors like blood flow.[12][14][15]

Liver microsomes, which are subcellular fractions of the endoplasmic reticulum, are a widely used and cost-effective in vitro system.[13] They contain a rich complement of Phase I metabolic enzymes, particularly CYPs.[13] For a comprehensive assessment, especially for compounds that may undergo conjugation reactions (Phase II metabolism), hepatocytes are a more complete system as they contain both Phase I and Phase II enzymes.[4][12]

Experimental Workflow: A Step-by-Step Guide

A typical in vitro metabolic stability assay using liver microsomes involves several key steps, from incubation to data analysis. The following diagram illustrates a standard workflow:

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation prep_compound Prepare Test Compound Stock Solution pre_incubation Pre-incubate Microsomes & Compound at 37°C prep_compound->pre_incubation prep_microsomes Thaw & Dilute Liver Microsomes prep_microsomes->pre_incubation prep_cofactor Prepare NADPH Regenerating System initiate_reaction Initiate Reaction with NADPH prep_cofactor->initiate_reaction pre_incubation->initiate_reaction time_points Collect Samples at Defined Time Points (e.g., 0, 5, 15, 30, 45 min) initiate_reaction->time_points terminate_reaction Terminate Reaction (e.g., with Acetonitrile) time_points->terminate_reaction centrifuge Centrifuge to Pellet Protein terminate_reaction->centrifuge extract_supernatant Extract Supernatant centrifuge->extract_supernatant lcms_analysis LC-MS/MS Analysis extract_supernatant->lcms_analysis plot_data Plot ln(% Remaining) vs. Time lcms_analysis->plot_data calculate_thalf Calculate Half-Life (t½) plot_data->calculate_thalf calculate_clint Calculate Intrinsic Clearance (CLint) calculate_thalf->calculate_clint

Caption: Experimental workflow for a typical in vitro metabolic stability assay.

Detailed Experimental Protocol

This protocol outlines a self-validating system for assessing the metabolic stability of 4-ethynyl-2-fluoropyridine derivatives using human liver microsomes.

Materials:

  • Test compounds (4-ethynyl-2-fluoropyridine derivatives) and control compounds (e.g., a high-clearance compound like verapamil and a low-clearance compound like diazepam).[16]

  • Pooled human liver microsomes (stored at -80°C).[17]

  • 0.1 M Phosphate buffer (pH 7.4).[18]

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Acetonitrile (containing an internal standard for LC-MS/MS analysis).

  • Incubator or water bath set to 37°C.

  • LC-MS/MS system for quantitative analysis.[19][20][21]

Procedure:

  • Preparation:

    • Prepare stock solutions of test and control compounds (e.g., 10 mM in DMSO).

    • On the day of the experiment, thaw the human liver microsomes on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in phosphate buffer.[13][18]

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In a 96-well plate or microcentrifuge tubes, pre-warm the diluted microsomes and a working solution of the test compound (final concentration, e.g., 1 µM) at 37°C for 5-10 minutes.[13][17]

    • Initiate the metabolic reaction by adding the NADPH regenerating system.[13]

    • At designated time points (e.g., 0, 5, 15, 30, and 45 minutes), terminate the reaction by adding a 2-3 fold volume of ice-cold acetonitrile containing the internal standard.[13][22]

  • Sample Processing and Analysis:

    • Centrifuge the terminated reaction mixtures to pellet the precipitated protein.

    • Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.

    • Analyze the samples to quantify the remaining parent compound at each time point.[13]

Self-Validation and Controls:

  • Negative Control (Minus Cofactor): Incubate the test compound with microsomes without the NADPH regenerating system to assess non-enzymatic degradation.[13]

  • Positive Controls: Include compounds with known high and low metabolic clearance to ensure the assay is performing as expected.[16]

  • Zero-Time Point: This sample, where the reaction is terminated immediately after adding the cofactor, represents 100% of the initial compound concentration.[17]

Data Analysis and Interpretation

The data obtained from the LC-MS/MS analysis is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

  • Calculate Percent Remaining: Determine the percentage of the parent compound remaining at each time point relative to the zero-time point.

  • Determine the Rate of Disappearance: Plot the natural logarithm (ln) of the percent remaining against time. The slope of the linear portion of this plot represents the elimination rate constant (k).[14]

  • Calculate Half-Life (t½): The half-life is calculated using the following equation:

    • t½ = 0.693 / k[15]

  • Calculate Intrinsic Clearance (CLint): The intrinsic clearance is calculated as:

    • CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein)[14]

Comparative Analysis of 4-Ethynyl-2-fluoropyridine Derivatives

To illustrate the application of this assay, the following table presents hypothetical metabolic stability data for a series of 4-ethynyl-2-fluoropyridine derivatives compared to a reference compound.

CompoundR1R2t½ (min)CLint (µL/min/mg protein)
Reference HH1546.2
Derivative A CH3H2527.7
Derivative B HCl4017.3
Derivative C OCH3H>60<11.6
Derivative D HCF35512.6

This data is for illustrative purposes only.

From this hypothetical data, several structure-activity relationships can be inferred. The introduction of a methyl group (Derivative A) or a chlorine atom (Derivative B) at different positions on the pyridine ring appears to increase metabolic stability compared to the reference compound. The methoxy group in Derivative C and the trifluoromethyl group in Derivative D show a more significant improvement in stability, suggesting these substitutions may be blocking a key site of metabolism.

Potential Metabolic Pathways

The metabolism of 4-ethynyl-2-fluoropyridine derivatives can proceed through several pathways, primarily mediated by CYP enzymes and potentially AO.

G cluster_cyp CYP-Mediated Oxidation cluster_ao AO-Mediated Oxidation parent 4-Ethynyl-2-fluoropyridine Derivative oxidation_ring Hydroxylation of the Pyridine Ring parent->oxidation_ring CYP450 oxidation_ethynyl Oxidation of the Ethynyl Group parent->oxidation_ethynyl CYP450 defluorination Oxidative Defluorination parent->defluorination CYP450 oxidation_pyridine_n Oxidation at the Pyridine Nitrogen parent->oxidation_pyridine_n Aldehyde Oxidase

Caption: Potential metabolic pathways of 4-ethynyl-2-fluoropyridine derivatives.

  • CYP-Mediated Oxidation: This is often the major metabolic route.[23] Hydroxylation can occur on the pyridine ring or the ethynyl group.[24] Oxidative defluorination is also a possibility, although the fluorine atom generally increases stability.[11]

  • Aldehyde Oxidase (AO) Mediated Oxidation: Azaheterocycles like pyridine are known substrates for AO.[8][9] Oxidation typically occurs at an electron-deficient carbon atom adjacent to a ring nitrogen.

Conclusion

In vitro metabolic stability assays are a critical component of the drug discovery process, providing essential data to guide the selection and optimization of lead compounds. For novel chemical entities like 4-ethynyl-2-fluoropyridine derivatives, a thorough understanding of their metabolic fate is crucial. By employing robust and well-validated assays, such as the liver microsomal stability assay detailed in this guide, researchers can make informed decisions to advance compounds with favorable pharmacokinetic properties, ultimately increasing the probability of clinical success.

References

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Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Ethynyl-2-fluoropyridine

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work with novel chemical entities like 4-Ethynyl-2-fluoropyridine is foundational to innovation. However, the unique reactivity of such molecules necessitates a rigorous and well-understood safety protocol. This guide moves beyond a simple checklist, providing a deep, scientifically-grounded framework for selecting, using, and disposing of Personal Protective Equipment (PPE). Our objective is to empower you with the knowledge to not only protect yourself but also to maintain the integrity of your experiments.

Hazard Assessment: Understanding the 'Why' Behind the 'What'

4-Ethynyl-2-fluoropyridine is a trifunctional molecule: the pyridine ring, the reactive ethynyl group, and the electron-withdrawing fluorine atom each contribute to its specific hazard profile. A thorough understanding of these hazards is the cornerstone of effective PPE selection.

The compound is classified under the Globally Harmonized System (GHS) with several key hazards that dictate our safety protocols.[1]

Hazard ClassGHS CategoryHazard StatementRationale and Implications for Handling
Flammable Liquids Category 3H226: Flammable liquid and vapor[1][2]The primary implication is the need for strict control of ignition sources. All handling should be done away from open flames, hot plates, and spark-producing equipment.[3][4] Storage in a flammable-rated cabinet is essential.
Skin Corrosion/Irritation Category 2H315: Causes skin irritation[1][2][4][5]Direct contact can lead to inflammation, redness, and discomfort. This necessitates robust skin protection, not just for the hands but for any area at risk of exposure.
Serious Eye Damage/Irritation Category 2AH319: Causes serious eye irritation[1][2][4][5]Splashes pose a significant risk to vision. The irritation can be severe and prolonged, making non-negotiable, fully-sealing eye protection a critical requirement.
Specific Target Organ Toxicity (Single Exposure) Category 3H335: May cause respiratory irritation[1][2][4][5]Vapors or aerosols can irritate the respiratory tract, leading to coughing and discomfort.[6] This hazard mandates that the compound be handled only in a well-ventilated area, preferably a certified chemical fume hood, to minimize inhalation exposure.[7]

Beyond these classified hazards, the pyridine substructure suggests potential for systemic effects upon overexposure, such as headaches, dizziness, and nausea.[6] Furthermore, while acute cardiotoxicity is more commonly associated with fluoropyrimidine-based chemotherapies, it remains a theoretical consideration for chronic exposure to this class of compounds.[8][9]

Core PPE Requirements for Standard Laboratory Operations

For routine handling of 4-Ethynyl-2-fluoropyridine in milligram to gram quantities within a certified chemical fume hood, the following PPE is mandatory.

PPE ComponentSpecificationRationale and Expert Insight
Primary Eye Protection Chemical splash goggles (ANSI Z87.1 certified)Standard safety glasses are insufficient. Goggles that form a complete seal around the eyes are required to protect against splashes and vapors which can cause serious irritation.[2][6]
Secondary Face Protection Face shieldA face shield should be worn over chemical splash goggles, especially when there is a higher risk of splashes, such as during transfers of larger volumes or when reacting the material under pressure.
Hand Protection Nitrile or Neoprene GlovesWhile nitrile gloves are suitable for incidental contact, they should be changed immediately upon contamination.[6] For prolonged handling or in situations with a higher risk of immersion, butyl rubber gloves offer superior protection against pyridine-based compounds.[7] Crucially, always double-glove. This practice provides a critical safety buffer; if the outer glove is compromised, the inner glove still offers protection while you retreat and re-glove.
Body Protection Flame-Retardant Laboratory CoatA fully buttoned, flame-retardant lab coat is essential to protect against splashes and as a first line of defense in case of a fire.[2] The coat should have tight-fitting cuffs to prevent chemicals from reaching the skin of the forearms.
Foot Protection Closed-toe, chemical-resistant shoesFootwear must fully cover the feet to protect against spills. Leather or other non-porous materials are recommended over cloth shoes, which can absorb and hold chemical spills against the skin.

Operational Planning: A Dynamic PPE Selection Workflow

Safety protocols are not static; they must adapt to the specific experimental context. The following workflow, represented as a decision-making diagram, provides a logical path to determining the appropriate level of PPE for your task.

PPE_Workflow PPE Selection Workflow for 4-Ethynyl-2-fluoropyridine cluster_0 start Start: Assess Task fume_hood Is the task performed in a certified chemical fume hood? start->fume_hood stop STOP! Do not proceed. Consult EHS. fume_hood->stop No scale Scale of Work? fume_hood->scale Yes aerosol Potential for aerosol/dust generation? (e.g., roto-evaporation, sonication, vigorous mixing) scale->aerosol < 10 grams (Standard Scale) ppe_enhanced Enhanced PPE Required: - Standard PPE PLUS - NIOSH-approved respirator  with organic vapor cartridges - Consider full chemical suit for  large-scale operations scale->ppe_enhanced > 10 grams (Large Scale) ppe_standard Required PPE: - Chemical Splash Goggles - Double Gloves (Nitrile/Neoprene) - FR Lab Coat - Face Shield (as needed) aerosol->ppe_standard No aerosol->ppe_enhanced Yes

Caption: Decision workflow for selecting appropriate PPE based on operational parameters.

Procedural Discipline: Donning and Doffing Protocols

The sequence in which you put on and take off your PPE is as important as the equipment itself. Incorrect procedures can lead to contamination and exposure.

Protocol 1: Step-by-Step PPE Donning Procedure
  • Preparation: Ensure all PPE is inspected for damage (e.g., cracks in goggles, holes in gloves).

  • Lab Coat: Put on your flame-retardant lab coat and fasten all buttons.

  • Inner Gloves: Don the first pair of nitrile or neoprene gloves, ensuring they are pulled over the cuffs of your lab coat.

  • Eye Protection: Put on your chemical splash goggles. Adjust for a snug fit.

  • Face Shield: If the procedure requires it, place the face shield over your goggles.

  • Outer Gloves: Don the second pair of gloves, pulling the cuffs over the sleeves of your lab coat. This creates a secure seal.

Protocol 2: Step-by-Step PPE Doffing (Removal) Procedure

The goal is to touch potentially contaminated surfaces only with other contaminated surfaces (i.e., glove-to-glove).

  • Decontaminate (if possible): Before removal, wipe down the exterior of your outer gloves if they are visibly contaminated.

  • Remove Outer Gloves: Grasp the outside of one glove at the wrist with your other gloved hand. Peel it off, turning it inside out. Hold the removed glove in your gloved hand. Slide the fingers of your now-ungloved hand under the wrist of the remaining glove. Peel it off from the inside, creating a "bag" for both gloves. Dispose of them immediately.

  • Remove Face Shield: Handle by the "clean" headband from behind.

  • Remove Lab Coat: Unbutton the coat. Shrug it from your shoulders, touching only the inside of the coat. Turn it inside out as you remove it and fold the contaminated exterior inward. Place it in the designated receptacle.

  • Remove Goggles: Handle by the "clean" strap from behind your head.

  • Remove Inner Gloves: Use the same procedure as for the outer gloves.

  • Hand Washing: Immediately and thoroughly wash your hands with soap and water for at least 20 seconds.[2]

Emergency Response and Disposal

In Case of Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[3][6] Seek immediate medical attention.

  • Eye Contact: Use an emergency eyewash station to flush the eyes for at least 15 minutes, holding the eyelids open.[2][3] Seek immediate medical attention.

Disposal of Contaminated PPE: All disposable PPE used while handling 4-Ethynyl-2-fluoropyridine must be considered hazardous waste.

  • Gloves, wipes, and other disposables: Collect in a designated, sealed, and clearly labeled hazardous waste container.[7]

  • Contaminated Lab Coats: Do not take contaminated lab coats home. They must be collected and laundered by a professional service equipped to handle chemically contaminated clothing, or disposed of as hazardous waste if grossly contaminated.

By adhering to these detailed guidelines, you are not just following rules; you are engaging in a dynamic process of risk assessment and mitigation that is the hallmark of a professional and safe laboratory environment.

References

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Retrosynthesis Analysis

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4-Ethynyl-2-fluoropyridine
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4-Ethynyl-2-fluoropyridine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.